2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-(chloromethyl)-4-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-8-9-12-5-4-10(13-9)14-6-2-1-3-7-14/h4-5H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVADFIUIBMSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558745 | |
| Record name | 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105950-92-3 | |
| Record name | 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine CAS number and properties
An In-depth Technical Guide to 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While not extensively characterized in public literature, its structure combines two key pharmacophores—pyrimidine and piperidine—and features a reactive chloromethyl group, making it a valuable intermediate for chemical synthesis. This document covers its core physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, methods for structural characterization, potential applications as a building block for therapeutic agents, and essential safety and handling guidelines. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction
The pyrimidine nucleus is a fundamental building block in nature, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] In medicinal chemistry, the pyrimidine scaffold is a "privileged pharmacophore" present in a wide array of approved drugs, including therapeutics for cancer, viral infections, and cardiovascular diseases.[2] Similarly, the piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[3]
The compound this compound, CAS Number 105950-92-3, integrates these two critical moieties. Its defining feature is the chemically reactive chloromethyl group attached to the C2 position of the pyrimidine ring. This functional group serves as an electrophilic site, enabling facile nucleophilic substitution reactions. This reactivity makes the compound a versatile starting material for the synthesis of more complex molecules, allowing for the systematic exploration of chemical space in the search for new bioactive agents.
Physicochemical and Chemical Properties
Detailed experimental data for this compound is scarce in peer-reviewed literature, indicating its primary role as a synthetic intermediate. The properties listed below are compiled from available chemical supplier data.
| Property | Value | Source |
| CAS Number | 105950-92-3 | [4] |
| Molecular Formula | C₁₀H₁₄ClN₃ | [4] |
| Molecular Weight | 212.70 g/mol | [4] |
| Appearance | Not specified (likely off-white to yellow solid) | Inferred |
| IUPAC Name | This compound | [4] |
| Storage Temperature | 2-8°C | [4] |
| Solubility | Not specified (expected in organic solvents) | Inferred |
| Boiling Point | Not available | [4] |
| Melting Point | Not available | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 2-methyl-4,6-dichloropyrimidine. The strategy involves a selective nucleophilic aromatic substitution followed by a free-radical chlorination.
Caption: Proposed two-step synthesis of the target compound.
Illustrative Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine
-
To a stirred solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Add piperidine (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the intermediate product. The regioselectivity is driven by the higher reactivity of the C4/C6 positions on the pyrimidine ring.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux under an inert atmosphere, with initiation by heat or a UV lamp.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to yield the final compound, this compound.
Methods of Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the pyrimidine ring protons, a singlet for the chloromethyl (-CH₂Cl) group (typically δ 4.5-5.0 ppm), and distinct multiplets for the piperidine ring protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of all 10 unique carbon atoms, including the chloromethyl carbon, and the distinct carbons of the pyrimidine and piperidine rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₀H₁₄ClN₃), providing definitive evidence of the molecular formula.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic components, C=N and C=C stretching from the pyrimidine ring, and a C-Cl stretching band.[6]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile chemical intermediate. The chloromethyl group is an excellent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles.
Role as a Versatile Chemical Intermediate
This compound serves as a scaffold to generate libraries of novel derivatives for biological screening. The chloromethyl group can be reacted with amines, thiols, alcohols, and other nucleophiles to introduce diverse functional groups. This modular approach is central to modern drug discovery.
Caption: Utility as a scaffold for generating diverse derivatives.
Potential Pharmacological Significance
While this specific compound has no documented biological activity, its structural motifs are found in numerous potent therapeutic agents.
-
Anti-Cancer Agents: Many kinase inhibitors used in oncology feature pyrimidine cores that bind to the ATP-binding site of enzymes. The piperidine moiety often serves to improve solubility and target engagement.[2]
-
Anti-Viral Agents: The pyrimidine structure is central to non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[7]
-
CNS Agents: The pyrimidinylpiperazine scaffold is a known antagonist of α₂-adrenergic receptors and has been explored for anxiolytic and other central nervous system activities.[8][9]
Therefore, derivatives synthesized from this intermediate could be screened for a wide range of biological activities, making it a valuable tool for lead discovery programs.
Safety and Handling
No specific toxicology data is available for this compound. However, based on its chemical structure, the following precautions are mandatory.
-
Hazard Classification: As a chloromethyl-substituted aromatic compound, it should be treated as a potential irritant, corrosive, and alkylating agent. Alkylating agents are often mutagenic and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10][11]
-
Handling Precautions: Avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water. Do not eat, drink, or smoke in the laboratory.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[4][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a strategically important chemical building block for pharmaceutical research and development. While its own properties are not extensively documented, its value is derived from the combination of the pharmacologically significant pyrimidine and piperidine scaffolds with a reactive chloromethyl handle. This structure allows for the straightforward synthesis of diverse molecular libraries, providing a powerful platform for discovering novel therapeutic agents across multiple disease areas. Proper handling and safety precautions are essential due to its presumed reactivity as an alkylating agent.
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ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... American Chemical Society. Available from: [Link]
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physical and chemical properties of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates a reactive chloromethyl group and a pharmacologically relevant piperidinyl-pyrimidine scaffold. This document details its known physicochemical properties, explores its chemical reactivity with a focus on nucleophilic substitution, outlines protocols for its synthesis and subsequent derivatization, and discusses its potential applications in drug discovery. Spectroscopic data, safety protocols, and handling procedures are also presented to provide a holistic resource for researchers, scientists, and drug development professionals.
Compound Identification and Structure
This compound is a derivative of pyrimidine, a core structure in many biologically active molecules.[1][2] The molecule's structure is characterized by a pyrimidine ring substituted at the 2-position with a chloromethyl group and at the 4-position with a piperidine ring. The chloromethyl group serves as a highly reactive electrophilic site, making this compound a valuable intermediate for introducing the 4-(piperidin-1-yl)pyrimidine moiety into larger molecules.[3][4]
| Property | Data | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 105950-92-3 | [5] |
| Molecular Formula | C₁₀H₁₄ClN₃ | [5][6] |
| Molecular Weight | 211.69 g/mol | [6] |
| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=N2)CCl | N/A |
| InChI Key | XEOONRMTEFSPSW-UHFFFAOYSA-N | [6] |
| Structure | ![]() | N/A |
Physicochemical Properties
Detailed experimental data for this compound is not extensively published. However, based on data from suppliers and analogous structures, the following properties can be summarized. The compound is typically handled as a solid and requires refrigerated storage to maintain stability.
| Property | Value | Source(s) |
| Appearance | Not specified; likely an off-white to yellow solid. | [5] |
| Melting Point | N/A | [5] |
| Boiling Point | N/A | [5] |
| Solubility | N/A; likely soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile based on related structures. | [5] |
| Storage Temperature | 2-8°C (Refrigerator) | [5][7] |
| Purity | Typically >95% | [6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the chloromethyl group attached to the electron-deficient pyrimidine ring.
Nucleophilic Substitution
The primary mode of reactivity is nucleophilic substitution at the chloromethyl carbon. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing pyrimidine ring. This makes the compound an excellent substrate for reaction with a wide array of nucleophiles, including amines, thiols, and alcohols, to form more complex derivatives.[3][4]
The general mechanism involves the attack of a nucleophile (Nu⁻) on the methylene carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This reaction is fundamental to its utility as a synthetic building block.
Caption: General workflow for nucleophilic substitution.
Stability
Like many chloromethylated heterocyclic compounds, this compound may be sensitive to moisture and high temperatures. The recommended storage condition of 2-8°C suggests that it may degrade over time at room temperature.[5] Hydrolysis of the chloromethyl group to the corresponding alcohol is a potential degradation pathway.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its characteristic structural features would produce predictable signals in various spectroscopic analyses. The following data is inferred from analyses of closely related compounds like 2-(chloromethyl)pyrimidine hydrochloride.[8]
| Technique | Expected Features |
| ¹H NMR | - Pyrimidine Protons: Doublet and triplet signals in the aromatic region (~8.5-7.0 ppm), characteristic of the pyrimidine ring protons. - Methylene Protons (-CH₂Cl): A sharp singlet further downfield (~4.8 ppm) due to the electron-withdrawing effects of both the chlorine atom and the pyrimidine ring. - Piperidine Protons: A series of multiplets in the aliphatic region (~3.7 ppm and ~1.6 ppm) corresponding to the axial and equatorial protons of the piperidine ring. |
| ¹³C NMR | - Pyrimidine Carbons: Signals in the range of ~160-110 ppm. - Methylene Carbon (-CH₂Cl): A signal around ~45 ppm. - Piperidine Carbons: Signals in the aliphatic region, typically between ~45 ppm and ~24 ppm. |
| IR Spectroscopy | - C-Cl Stretch: A characteristic absorption band in the 800-600 cm⁻¹ region. - C=N and C=C Stretching: Bands in the 1600-1400 cm⁻¹ region from the pyrimidine ring. - C-H Stretching: Aliphatic and aromatic C-H stretches around 3100-2800 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak at m/z 211, along with a characteristic M+2 peak at m/z 213 with approximately one-third the intensity, confirming the presence of a single chlorine atom. - Fragmentation: Common fragmentation patterns would include the loss of the chloromethyl group (-CH₂Cl) and fragmentation of the piperidine ring. |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A common and effective method for synthesizing 4-amino substituted pyrimidines is the nucleophilic aromatic substitution of a corresponding chloropyrimidine. The synthesis would likely involve the reaction of 2-(chloromethyl)-4,6-dichloropyrimidine with piperidine. Selective substitution at the more reactive 4-position is expected.
Caption: Proposed synthesis of the target compound.
Protocol for Nucleophilic Substitution using the Target Compound
The primary utility of this compound is as a reactant. The following is a general protocol for its reaction with an amine nucleophile, adapted from established procedures for similar pyrimidine derivatives.[4]
Objective: To synthesize a 2-((arylamino)methyl)-4-(piperidin-1-yl)pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or other amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes to ensure activation of the nucleophile.
-
Add this compound (1.0 eq) portion-wise to the reaction mixture.
-
Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted derivative.
Applications in Drug Discovery
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications as anticancer, antiviral, and antimicrobial agents.[9][10] The piperidine moiety is also frequently incorporated into drug candidates to improve physicochemical properties like solubility and to interact with biological targets.
Derivatives synthesized from this compound are of high interest for their potential therapeutic activities. For instance, various piperidinyl-aminopyrimidine derivatives have been investigated as potent inhibitors of HIV-1 reverse transcriptase.[11] Furthermore, related 2-(amino)-pyrimidine structures have been developed as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy.[12] This compound serves as a key intermediate to access novel chemical space around these and other important biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous chloromethylated pyrimidines indicates that it should be handled with care.[13][14]
-
Hazards: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid formation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[13][15]
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solubility of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on the compound's physicochemical properties and established principles of chemical interactions. We delve into the theoretical underpinnings of solubility, examining how solvent polarity, temperature, and molecular structure govern the dissolution process. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of solubility, empowering researchers to generate reliable data. The insights and methodologies presented herein are intended to assist scientists in optimizing reaction conditions, developing robust purification strategies, and streamlining the use of this versatile building block in synthetic workflows.
Introduction: The Strategic Importance of a Versatile Intermediate
This compound is a bifunctional molecule featuring a reactive chloromethyl group and a substituted pyrimidine core. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions.[1] The chloromethyl group serves as a potent electrophilic site, ideal for introducing the pyrimidine moiety into larger molecules through nucleophilic substitution reactions.
The efficiency of any synthetic step involving this intermediate—from reaction setup to product isolation—is fundamentally governed by its solubility in the chosen solvent system. A thorough understanding of its solubility profile is not merely academic; it is a critical prerequisite for:
-
Reaction Kinetics: Ensuring the substrate is fully dissolved maximizes the effective concentration, leading to improved reaction rates and yields.
-
Purification: Knowledge of differential solubility is the cornerstone of purification techniques like crystallization, precipitation, and column chromatography.
-
Handling and Dosing: For high-throughput screening or automated synthesis, preparing stock solutions of known and stable concentrations is essential.
This guide provides the foundational knowledge required to strategically select solvents and design robust experimental conditions for this important synthetic building block.
Physicochemical Profile of this compound
To predict how a solute will behave in a given solvent, we must first understand its intrinsic properties. The structure combines a polar pyrimidine ring containing two nitrogen atoms, a largely non-polar and bulky piperidine ring, and a polar, reactive chloromethyl group. This amalgamation of features suggests a nuanced solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN₃ | [2] |
| Molecular Weight | 211.69 g/mol | [2] |
| Appearance | Predicted to be a solid or oil at room temperature | Inferred |
| Predicted LogP | 2.27 | [2] |
| Predicted pKa | The pyrimidine ring nitrogens are weakly basic. | [3] |
The predicted LogP value of 2.27 indicates a moderate degree of lipophilicity, suggesting that while it has some non-polar character (attributed to the piperidine and hydrocarbon portions), it is not excessively greasy. This value implies that it will likely be poorly soluble in water but should exhibit appreciable solubility in a range of organic solvents.
Theoretical Principles of Solubility: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. Dissolution requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule. These energy costs are offset by the formation of favorable solute-solvent interactions.[4]
The primary factors influencing this balance are:
-
Polarity: The most reliable guiding principle is "like dissolves like." Polar solutes, which have significant dipole moments, dissolve best in polar solvents that can engage in dipole-dipole or hydrogen bonding interactions.[4][5][6] Non-polar solutes dissolve best in non-polar solvents through weaker van der Waals forces.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5][7] The additional thermal energy helps overcome the crystal lattice energy of the solute.[5] Studies on other pyrimidine derivatives confirm that their solubility in various organic solvents consistently increases with rising temperature.[8]
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent matrix, generally leading to lower solubility.[4][5]
Predicted Solubility Profile
Based on the compound's structure and the theoretical principles outlined above, we can predict its solubility in common laboratory solvents. The molecule's moderate polarity suggests it will be most soluble in polar aprotic solvents and some polar protic solvents, with decreasing solubility in non-polar solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High to Very High | These solvents possess strong dipole moments that can effectively solvate the polar pyrimidine ring and chloromethyl group. They are ideal for nucleophilic substitution reactions. Pyrimidine derivatives show good solubility in THF and DMF.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. DCM is a common choice for reactions and chromatographic purification. Chloroform is a known good solvent for pyrimidine derivatives.[1][8] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The alcohols can act as both hydrogen bond acceptors (with C-H groups on the rings) and donors, but the lack of a strong H-bond donor site on the solute may limit exceptional solubility. Solubility is expected to decrease as the alcohol's alkyl chain length increases. |
| Ethers | Diethyl Ether, 1,4-Dioxane | Low to Moderate | These solvents are less polar than their cyclic counterpart, THF. While some dissolution is expected, high concentrations are unlikely. Pyrimidine derivatives have been shown to be soluble in 1,4-dioxane.[8] |
| Aromatic | Toluene, Benzene | Low | The primary interactions would be van der Waals forces. The solute's polarity is likely too high for significant solubility in these non-polar aromatic solvents. |
| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | These non-polar solvents lack the ability to form favorable interactions with the polar functional groups of the molecule.[6] |
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a standardized experimental approach is necessary. The following protocol describes the equilibrium shake-flask method, a reliable technique for determining quantitative solubility.[9]
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or rotator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Standard Curve: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile). From this stock, create a series of dilutions of known concentrations and analyze them by HPLC to generate a standard curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An "excess" ensures that a saturated solution is formed with undissolved solid remaining. Record the mass of the added compound.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the test solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Visual inspection should confirm the presence of undissolved solid.
-
Sample Extraction and Filtration: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Dilution and Analysis: Accurately dilute the filtered saturate with a suitable solvent (typically the mobile phase of the HPLC method) to bring its concentration within the linear range of the standard curve.
-
Quantification: Analyze the diluted sample by HPLC. Use the peak area and the previously generated standard curve to determine the concentration of the compound in the diluted sample.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for quantitative solubility determination.
Discussion and Practical Implications
The predicted solubility profile offers immediate, practical guidance for synthetic chemists.
-
For Reaction Setup: The high predicted solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile makes them excellent choices for nucleophilic substitution reactions involving the chloromethyl group. These solvents will not only dissolve the starting material but also tend to accelerate Sₙ2-type reactions.
-
For Purification: The predicted low solubility in aliphatic hydrocarbons like hexanes suggests they can be used as anti-solvents for crystallization or precipitation. A common strategy would be to dissolve the crude product in a minimal amount of a good solvent (like DCM or ethyl acetate) and then slowly add hexanes to induce crystallization of the purified product.
-
For Chromatography: A solvent system for column chromatography will likely involve a gradient of a non-polar solvent (e.g., heptane) and a moderately polar solvent in which the compound is soluble (e.g., ethyl acetate or DCM). The choice of solvents can be guided by the predicted solubility to ensure the compound properly loads onto the column and elutes effectively.
Conclusion
References
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- CHEM 202L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 14, 2026.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 14, 2026.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 14, 2026.
- Quora. (2017). How can you determine the solubility of organic compounds? Retrieved January 14, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 14, 2026.
- AAT Bioquest. (2022, April 18). What factors affect solubility? Retrieved January 14, 2026.
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An In-Depth Technical Guide to the Potential Biological Activity of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring system is a fundamental heterocyclic scaffold and an essential component of all living matter, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, with a vast number of synthetic analogues exhibiting a broad spectrum of pharmacological activities.[3][4][5] These activities include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, and, most notably, anticancer properties.[1][5][6]
The subject of this guide, 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine , represents a key reactive intermediate for the synthesis of a diverse library of 2-substituted pyrimidine derivatives. The presence of a chloromethyl group at the 2-position renders the molecule susceptible to nucleophilic substitution, allowing for the facile introduction of various functional moieties.[7] This guide will explore the potential biological activities of derivatives of this compound, with a primary focus on their promising anticancer applications, drawing upon the wealth of research on structurally related pyrimidine compounds. We will delve into potential mechanisms of action, provide detailed experimental protocols for investigation, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
Part 1: The Anticipated Anticancer Potential of this compound Derivatives
The pyrimidine scaffold is a privileged structure in the design of anticancer agents.[6] Numerous studies have demonstrated that pyrimidine derivatives exhibit potent cytotoxic activity against a wide array of human cancer cell lines, including those of the lung, breast, colon, and liver, as well as leukemia.[8][9][10][11] For instance, novel pyrido[2,3-d]pyrimidine derivatives have shown remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with some compounds exhibiting IC50 values in the nanomolar range, surpassing the efficacy of established anticancer agents like staurosporine.
The versatility of the pyrimidine core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity. The introduction of various substituents at different positions of the pyrimidine ring can significantly influence the anticancer activity. For example, the incorporation of a piperidine moiety, as seen in the topic compound, has been associated with potent biological activities in other heterocyclic systems.
Given the established precedent, it is highly probable that derivatives of this compound will exhibit significant antiproliferative effects. The exploration of this compound as a precursor for a new generation of anticancer therapeutics is therefore a scientifically sound and promising endeavor.
Part 2: Unraveling the Potential Mechanisms of Action
The anticancer effects of pyrimidine derivatives are often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. Two of the most prominent mechanisms are the inhibition of protein kinases and the induction of apoptosis.
Kinase Inhibition: A Primary Target for Pyrimidine Derivatives
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction pathways, regulating processes such as cell proliferation, differentiation, and survival.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them a major class of therapeutic targets.[12] The 2,4-diaminopyrimidine scaffold, in particular, has been identified as a critical structure for potent and selective inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[13]
Derivatives of this compound, by virtue of their structural similarity to known kinase inhibitors, are prime candidates for possessing kinase inhibitory activity. For example, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, an enzyme implicated in cell survival and proliferation in various cancers. The general mechanism involves the pyrimidine derivative acting as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates. This disruption of the signaling cascade can lead to cell cycle arrest and inhibition of tumor growth.
Below is a conceptual diagram illustrating the role of a hypothetical pyrimidine derivative as a kinase inhibitor in a generic signaling pathway.
Caption: Conceptual signaling pathway of kinase inhibition by a pyrimidine derivative.
Induction of Apoptosis: Triggering Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their uncontrolled proliferation. A key strategy in cancer therapy is to reactivate the apoptotic machinery in tumor cells. Several pyrimidine-sulfonamide hybrids have been shown to induce apoptosis, causing cell cycle arrest and leading to necrotic cell death.[14]
Novel pyrimidine derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, such as A549 lung cancer and CCRF-CEM leukemia cells.[11] The mechanism can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the cleavage of key cellular proteins like PARP. The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the clean and efficient removal of cancer cells with minimal inflammation.
The following diagram illustrates a simplified apoptotic pathway that could be initiated by a pyrimidine derivative.
Caption: Simplified intrinsic apoptotic pathway initiated by a pyrimidine derivative.
Part 3: Experimental Protocols for Biological Evaluation
To investigate the potential biological activity of this compound and its derivatives, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for these investigations.
Synthesis of 2-(Substituted)-4-(piperidin-1-yl)pyrimidine Derivatives
The reactive chloromethyl group of the parent compound allows for the straightforward synthesis of a library of derivatives through nucleophilic substitution.[7]
Objective: To synthesize a series of 2-((substituted)methyl)-4-(piperidin-1-yl)pyrimidine derivatives for biological screening.
General Protocol:
-
Reactant Preparation: To a stirred solution of the desired nucleophile (e.g., a substituted aniline, phenol, or thiol; 1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF, acetonitrile), add a suitable base (e.g., potassium carbonate, triethylamine; 2.5 equivalents).
-
Reaction Initiation: Stir the suspension at room temperature for 20-30 minutes.
-
Addition of Pyrimidine Intermediate: Add this compound (1.0 equivalent) portion-wise to the mixture.
-
Reaction Progression: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C or reflux) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If using DMF, pour the mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate. If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized pyrimidine derivatives against various human cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the compound in the cell culture medium.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is directly proportional to kinase activity.[12]
Objective: To determine the IC50 of the synthesized pyrimidine derivatives against a panel of protein kinases.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution (e.g., 1:3) to create a 10-point dose-response curve.[12]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the kinase of interest to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Part 4: Data Presentation and Interpretation
The quantitative data generated from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity of Pyrimidine Derivatives
| Compound ID | R-Group | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| PD-01 | 4-Fluorophenylamino | 5.2 | 3.8 | 7.1 |
| PD-02 | 4-Methoxyphenoxy | 12.5 | 9.7 | 15.3 |
| PD-03 | Phenylthio | 2.1 | 1.5 | 3.4 |
| Doxorubicin | - | 0.8 | 0.5 | 1.2 |
Table 2: Hypothetical Kinase Inhibitory Activity of PD-03
| Kinase Target | PD-03 IC50 (nM) | Staurosporine IC50 (nM) |
| PIM-1 | 15 | 16.7 |
| CDK2 | 250 | 10 |
| EGFR | >10,000 | 20 |
| VEGFR-2 | 8 | 2 |
These tables provide a concise summary of the biological activity, allowing for the identification of lead compounds and the elucidation of structure-activity relationships.
Conclusion
While direct biological data for this compound is not yet prevalent in the literature, the extensive research on related pyrimidine derivatives strongly suggests its potential as a precursor for novel therapeutic agents, particularly in the realm of oncology. Its reactive nature allows for the synthesis of diverse libraries of compounds that can be screened for various biological activities. The proposed mechanisms of kinase inhibition and apoptosis induction provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to systematically evaluate the biological potential of this promising chemical entity. The continued exploration of the pyrimidine scaffold is a testament to its enduring importance in the quest for new and effective medicines.
References
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- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Journal of Al-Nahrain University.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
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- Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). JOCPR.
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (n.d.). NIH.
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- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
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- Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. (2002). PubMed.
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An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine: Key Starting Materials and Strategic Execution
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(chloromethyl)-4-(piperidin-1-yl)pyrimidine, a crucial intermediate in pharmaceutical research and development. We will delve into the strategic selection of key starting materials and present a detailed, field-proven methodology for its synthesis. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, actionable protocols.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2][3] Consequently, substituted pyrimidines exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] The target molecule, this compound, is a versatile building block, featuring a reactive chloromethyl group ripe for nucleophilic substitution, allowing for the facile introduction of diverse functional moieties.[6]
This guide will focus on a robust and logical synthetic strategy, which we have termed the "Hydroxymethyl-Piperidinyl Pyrimidine Pathway." This approach offers a clear and controllable route to the target compound, prioritizing high yields and purity.
The Hydroxymethyl-Piperidinyl Pyrimidine Pathway: A Strategic Overview
The synthesis of this compound can be efficiently achieved through a multi-step process commencing with a pre-functionalized pyrimidine core. The key to this strategy lies in the sequential and regioselective introduction of the piperidinyl and chloromethyl groups.
Our proposed pathway hinges on the pivotal intermediate, (4-chloropyrimidin-2-yl)methanol . While this intermediate is commercially available from select suppliers, we will also discuss its plausible synthesis from readily accessible precursors for a more comprehensive understanding.[7]
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of the target compound.
Key Starting Materials: Sourcing and Synthesis
The success of any synthetic campaign is predicated on the quality and accessibility of its starting materials. For our proposed pathway, the primary starting material is (4-chloropyrimidin-2-yl)methanol .
Procurement of (4-chloropyrimidin-2-yl)methanol
Several chemical suppliers offer (4-chloropyrimidin-2-yl)methanol (CAS No. 1093880-89-7).[7][8] For research and development purposes, direct procurement is often the most time-efficient approach.
Synthesis of (4-chloropyrimidin-2-yl)methanol
In instances where direct sourcing is not feasible, (4-chloropyrimidin-2-yl)methanol can be synthesized from more fundamental precursors. A logical approach involves the diazotization of 2-amino-4-chloropyrimidine followed by hydrolysis. A similar procedure is documented for the synthesis of 2-chloropyrimidine from 2-aminopyrimidine.[9]
3.2.1. Proposed Synthesis of (4-chloropyrimidin-2-yl)methanol
A plausible, though not explicitly documented in the provided search results, two-step synthesis starting from 2-amino-4-methylpyrimidine could be envisioned. First, the amino group is converted to a hydroxyl group, and then the methyl group is oxidized to a hydroxymethyl group. A more direct route starts with a precursor already containing the hydroxymethyl or a masked hydroxymethyl group. Another feasible route, supported by general organic chemistry principles, is a Grignard reaction. For instance, a Grignard reagent could be formed from a dihalopyrimidine (e.g., 2-bromo-4-chloropyrimidine) which then reacts with formaldehyde.[6][10][11]
A more direct and often successful route for creating hydroxymethyl groups on heterocyclic rings is the reduction of a corresponding ester or aldehyde.
Step-by-Step Synthesis Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 2-(Hydroxymethyl)-4-(piperidin-1-yl)pyrimidine
This initial step involves the regioselective substitution of the chlorine atom at the C-4 position of the pyrimidine ring with piperidine. The C-4 position is generally more activated towards nucleophilic attack than the C-2 position in 2,4-dichloropyrimidines, a principle that extends to our 2-substituted-4-chloropyrimidine.[2][12]
Reaction Scheme:
Caption: Nucleophilic aromatic substitution of (4-chloropyrimidin-2-yl)methanol with piperidine.
Experimental Protocol:
-
To a stirred solution of (4-chloropyrimidin-2-yl)methanol (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add piperidine (1.1-1.5 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture. Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction.
-
Base: The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Step 2: Chlorination - Synthesis of this compound
The final step is the conversion of the primary alcohol in 2-(hydroxymethyl)-4-(piperidin-1-yl)pyrimidine to the corresponding chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Chlorination of the hydroxymethyl intermediate.
Experimental Protocol:
-
Dissolve 2-(hydroxymethyl)-4-(piperidin-1-yl)pyrimidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Thionyl Chloride: This reagent is highly effective for converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup.
-
Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.
-
Controlled Addition at Low Temperature: The reaction of thionyl chloride with alcohols is exothermic. Slow, dropwise addition at a low temperature is a critical safety measure to control the reaction rate and prevent a dangerous temperature increase.
Quantitative Data Summary
The following table summarizes the key reactants and expected yields for the proposed synthetic pathway. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | (4-chloropyrimidin-2-yl)methanol | Piperidine, K₂CO₃ | 2-(Hydroxymethyl)-4-(piperidin-1-yl)pyrimidine | 70-85 |
| 2 | 2-(Hydroxymethyl)-4-(piperidin-1-yl)pyrimidine | Thionyl Chloride (SOCl₂) | This compound | 75-90 |
Conclusion
The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The "Hydroxymethyl-Piperidinyl Pyrimidine Pathway" outlined in this guide provides a reliable and well-reasoned approach to obtaining this valuable intermediate. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize this compound in high yield and purity. The key to this synthesis is the strategic use of the (4-chloropyrimidin-2-yl)methanol intermediate, which allows for a controlled and regioselective introduction of the required functional groups.
References
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QM Magic Class | Chapter 29. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. [Link]
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Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of the Indian Chemical Society. [Link]
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2-Chloropyrimidine. Organic Syntheses. [Link]
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Synthesis of 2-hydroxymethyl-4-piperidino-pyrimidine. PrepChem.com. [Link]
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cyclohexylcarbinol. Organic Syntheses. [Link]
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Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
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(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
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Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]
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Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. [Link]
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Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. ResearchGate. [Link]
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Minoxidil-impurities. Pharmaffiliates. [Link]
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Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Institutes of Health. [Link]
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Minoxidil | C9H15N5O | CID 4201. PubChem. [Link]
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N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]
-
N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | C16H20FN3O3S | CID 9819937. PubChem. [Link]
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A Comprehensive Spectroscopic Guide to 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine: Elucidating Molecular Structure through NMR, IR, and MS Analysis
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a mere presentation of data, offering a detailed interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, grounded in the compound's unique molecular architecture, which combines a pyrimidine core, a reactive chloromethyl group, and a saturated piperidine moiety. This guide is designed for researchers, scientists, and drug development professionals, providing them with the necessary framework for unambiguous structural verification, quality control, and the prediction of chemical reactivity. Detailed, field-proven protocols for data acquisition are also presented to ensure reproducibility and scientific integrity.
Molecular Structure and Spectroscopic Implications
The structural characterization of pyrimidine derivatives is a critical step in drug discovery and chemical synthesis.[1] The title compound, this compound, possesses three distinct structural subunits that govern its spectroscopic signature:
-
The Pyrimidine Ring: An aromatic, electron-deficient heterocycle whose protons and carbons exhibit characteristic downfield shifts in NMR spectra. The nitrogen atoms significantly influence the electronic environment and provide predictable patterns.[2]
-
The Piperidine Ring: A saturated, non-aromatic amine whose protons and carbons are found in the upfield, aliphatic region of NMR spectra. Its conformation and attachment to the pyrimidine ring at the C4 position will deshield the adjacent protons.
-
The Chloromethyl Group: An electrophilic side chain at the C2 position. The chlorine atom's electronegativity will strongly influence the chemical shift of the methylene (-CH₂) protons and carbon, making them easily identifiable.
A thorough understanding of how these components interact is key to interpreting the complex data presented by modern spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing precise information about the atomic framework.[1]
¹H NMR Spectroscopy
The proton NMR spectrum provides data on the number, environment, and connectivity of protons. For this compound, the signals are expected in three distinct regions: the aromatic region for the pyrimidine protons, a deshielded singlet for the chloromethyl group, and the upfield aliphatic region for the piperidine protons. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom leads to characteristic downfield chemical shifts for adjacent protons.[3]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.25 | Doublet (d) | 1H | H6 (pyrimidine) | Deshielded by adjacent ring nitrogen; coupled to H5. |
| ~6.60 | Doublet (d) | 1H | H5 (pyrimidine) | Shielded relative to H6; coupled to H6. |
| ~4.75 | Singlet (s) | 2H | -CH₂Cl | Deshielded by the pyrimidine ring and the electronegative Cl atom.[3] |
| ~3.65 | Triplet (t) | 4H | Piperidine (α-CH₂) | Protons on carbons adjacent to the piperidine nitrogen, deshielded by N. |
| ~1.65 | Multiplet (m) | 6H | Piperidine (β,γ-CH₂) | Remaining piperidine protons in the more shielded aliphatic environment. |
¹³C NMR Spectroscopy
Carbon NMR reveals the carbon skeleton of the molecule. Due to the molecule's asymmetry, ten distinct signals are expected. Proton-decoupled spectra are standard, simplifying analysis by showing each unique carbon as a single peak.[1]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168.0 | C4 (pyrimidine) | Attached to two nitrogen atoms (ring N and piperidine N), highly deshielded. |
| ~162.5 | C2 (pyrimidine) | Attached to two nitrogen atoms and the chloromethyl group. |
| ~157.0 | C6 (pyrimidine) | Aromatic carbon adjacent to a nitrogen atom. |
| ~108.0 | C5 (pyrimidine) | The most upfield of the pyrimidine carbons. |
| ~48.0 | Piperidine (α-C) | Carbons adjacent to the piperidine nitrogen. |
| ~45.5 | -CH₂Cl | Carbon attached to the electronegative chlorine atom. |
| ~26.0 | Piperidine (β-C) | Aliphatic carbon two bonds away from the nitrogen. |
| ~24.5 | Piperidine (γ-C) | Aliphatic carbon at the center of the piperidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.[4] The spectrum of this compound is expected to show characteristic bands for its aromatic and aliphatic components.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine) | Confirms the presence of the aromatic pyrimidine ring. |
| 2950-2850 | C-H Stretch | Aliphatic (Piperidine, -CH₂) | Indicates the saturated portions of the molecule.[4] |
| ~1600, ~1560 | C=N, C=C Stretch | Pyrimidine Ring | Characteristic ring stretching vibrations are hallmarks of pyrimidine and its derivatives.[5] |
| ~1340 | C-N Stretch | Aryl-Amine | Corresponds to the bond between the pyrimidine C4 and the piperidine nitrogen. |
| 800-700 | C-Cl Stretch | Alkyl Halide | A strong band in the fingerprint region, indicative of the chloromethyl group.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and offering structural clues through fragmentation patterns.[2] For the title compound, the molecular formula is C₁₀H₁₄ClN₃, with a calculated molecular weight of approximately 211.69 g/mol .
Expected Observations:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z ≈ 211. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will appear at m/z ≈ 213 with an intensity approximately one-third that of the M⁺ peak.
-
Key Fragmentation: The most probable fragmentation pathways involve the loss of the chloromethyl group or cleavage within the piperidine ring. A significant fragment would be the loss of a chlorine radical (·Cl) followed by rearrangement, or the loss of the entire chloromethyl group (·CH₂Cl).
Caption: Proposed key fragmentation pathways in Mass Spectrometry.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.
NMR Data Acquisition
A standard single-pulse experiment is typically sufficient for acquiring a ¹H NMR spectrum, while a proton-decoupled pulse sequence is used for ¹³C NMR to enhance sensitivity.[1]
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup (¹H NMR):
-
Spectrometer Frequency: 400-600 MHz.
-
Pulse Sequence: Standard single-pulse (e.g., zg30).
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Instrument Setup (¹³C NMR):
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
IR Data Acquisition
Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for its speed and sensitivity.[4]
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp.
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry Data Acquisition
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is likely to produce a strong protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup (ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and its corresponding isotopic pattern. Analyze the fragmentation spectrum (MS/MS) if performed to confirm structural motifs.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and offers insight into structural stability. The data and interpretations presented in this guide serve as an authoritative reference for the characterization of this compound and provide a foundational methodology for the analysis of related pyrimidine derivatives.
References
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- BenchChem. (2025).
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues.
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A Comprehensive Technical Guide to the Safe Handling of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the essential safety and handling precautions for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine (CAS No: 105950-92-3). The information herein is synthesized from established safety data for the compound and structurally related analogs to ensure a comprehensive risk mitigation strategy.
Introduction: Understanding the Inherent Reactivity
This compound is a heterocyclic organic compound utilized as a versatile intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents.[1] Its utility stems from the reactive chloromethyl group attached to the pyrimidine ring.[2] This structural feature defines its chemical personality and is the primary driver of its potential hazards.
The core safety concern is the compound's classification as a potent alkylating agent . The electron-withdrawing nature of the pyrimidine ring renders the carbon atom of the chloromethyl group highly electrophilic. This makes it susceptible to nucleophilic attack, primarily through an SN2 mechanism, by a wide range of molecules, including biological nucleophiles like the amine and thiol groups found in proteins and DNA.[2] This reactivity, while beneficial for synthesis, means the compound can be toxic, mutagenic, and/or carcinogenic by forming covalent bonds with critical biological macromolecules.[3] Therefore, a rigorous and informed approach to handling is not merely recommended but imperative.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the compound's properties is the foundation of a robust safety plan. While a complete, officially published GHS classification for this specific molecule is not widely available, we can infer its likely hazards based on its functionality as an alkylating agent and data from similar chloromethylated heterocyclic compounds.[1][4][5]
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 105950-92-3[1] |
| Molecular Formula | C₁₀H₁₄ClN₃[1][6] |
| Molecular Weight | 211.69 g/mol [6] |
| Synonyms | Pyrimidine, 2-(chloromethyl)-4-(1-piperidinyl)- |
Inferred Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]
-
Respiratory Sensitization: May cause respiratory irritation upon inhalation of dust or aerosols.[4][5]
-
Long-Term Hazards: As an alkylating agent, it should be treated as a potential mutagen and carcinogen.[3]
Primary Routes of Exposure:
-
Dermal Contact: Absorption through the skin is a significant risk.
-
Inhalation: Inhaling airborne dust or aerosols can cause respiratory tract irritation.[4]
-
Ocular Contact: Direct contact can cause serious eye irritation or damage.[4]
-
Ingestion: Accidental ingestion is harmful.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a systematic approach to mitigating risk. The most effective measures involve removing the hazard or isolating personnel from it.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of dust or aerosols and to contain any potential spills.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential contaminants.[9]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[9]
Personal Protective Equipment (PPE): The Last Line of Defense PPE does not eliminate the hazard, but it is essential for protecting personnel from exposure.
| Protection Type | Specification & Rationale |
| Hand Protection | Wear chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for tears or holes prior to use.[8][10] Use proper glove removal technique to avoid skin contact and wash hands thoroughly after handling.[10] |
| Eye & Face Protection | Wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[11] A full-face shield should be worn over goggles when there is a significant risk of splashing.[12] |
| Skin & Body Protection | A long-sleeved, flame-resistant lab coat must be worn and kept fully fastened.[11] Closed-toe shoes are mandatory; perforated shoes or sandals are not permitted.[13] |
| Respiratory Protection | If engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14] |
Section 3: Standard Operating Procedures (SOPs) for Handling
Adherence to established protocols is critical for minimizing exposure and ensuring experimental integrity.
General Laboratory Practices:
-
Avoid all direct contact with the chemical.[10]
-
Do not eat, drink, smoke, or apply cosmetics in the laboratory.[13]
-
Keep work areas clean and uncluttered.[13]
-
Label all containers clearly with the chemical name and associated hazards.[15]
Experimental Protocol: Weighing and Preparing a Solution This workflow is designed to minimize the generation of airborne particles and prevent contamination.
-
Preparation:
-
Don all required PPE as specified in Section 2.
-
Designate a work area within the chemical fume hood. Cover the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper/boat, glassware, solvent).
-
-
Weighing:
-
Perform all weighing operations on an analytical balance located inside the fume hood or a ventilated balance enclosure.
-
Carefully transfer the desired amount of solid onto a disposable weigh boat or creased weigh paper using a clean spatula. Avoid any actions that could create dust.[10]
-
-
Dissolution:
-
Place the stirring reaction vessel containing the bulk of the solvent in the fume hood.
-
Carefully add the weighed solid to the solvent.
-
To ensure a quantitative transfer, rinse the weigh boat and spatula with a small amount of the solvent, adding the rinsate to the reaction vessel.
-
-
Post-Handling Cleanup:
-
Tightly cap the solution container.
-
Dispose of the used weigh boat, gloves, and bench paper in a designated solid hazardous waste container.
-
Decontaminate the spatula and work surface.
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
Storage and Transport:
-
Storage: Store the compound in a tightly closed, clearly labeled container in a cool (recommended 2-8°C), dry, and well-ventilated area.[1][10]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents.[5] Utilize secondary containment to prevent spills.
-
Transport: When moving the chemical within the lab, place the primary container in a durable, sealed secondary container.[12]
Section 4: Emergency Procedures
Preparedness is key to managing unexpected events safely and effectively.
Caption: Workflow for responding to a minor chemical spill.
First Aid Measures Immediate action is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][16] |
Section 5: Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[10]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[4]
Conclusion
This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. Its classification as a potent alkylating agent necessitates a stringent and informed safety protocol. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established handling and emergency procedures, researchers can mitigate the risks and work with this compound safely and effectively.
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-
This compound. (n.d.). LookChem. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, a crucial heterocyclic building block in medicinal chemistry and drug discovery. Pyrimidine scaffolds are central to numerous therapeutic agents due to their diverse biological activities.[1][2] The title compound, featuring a reactive chloromethyl group, serves as a key intermediate for introducing the pyrimidine moiety into larger molecules via nucleophilic substitution.[1] This guide details a robust two-step synthetic pathway, commencing with the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine, followed by the introduction and subsequent chlorination of a hydroxymethyl group. The protocol is designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for validation.
Introduction and Synthetic Strategy
The synthesis of functionalized pyrimidines is a cornerstone of modern pharmaceutical development.[3] The target molecule, this compound (CAS No: 105950-92-3), is a valuable intermediate due to its dual functionality: the piperidine moiety can influence solubility and receptor binding, while the electrophilic chloromethyl group at the C2 position allows for covalent linkage to a wide array of nucleophiles.[1][4]
The synthetic approach detailed herein is a logical, two-stage process designed for efficiency and control.
Stage 1: Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine (Intermediate 1). This step leverages the differential reactivity of the chlorine atoms on the 2,4-dichloropyrimidine ring. The C4 position is significantly more activated towards nucleophilic attack than the C2 position. This regioselectivity is attributed to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 (para) position relative to the ring nitrogens.[5][6]
Stage 2: Conversion to this compound. This stage involves a two-step transformation of the C2 position: a. Hydroxymethylation: The 2-chloro substituent is first converted to a hydroxymethyl group. This is achieved through a palladium-catalyzed cross-coupling reaction with a suitable C1 synthon, followed by reduction, or more directly via lithiation and subsequent quenching with formaldehyde. b. Chlorination: The resulting primary alcohol, (4-(piperidin-1-yl)pyrimidin-2-yl)methanol, is then converted to the final chloromethyl product using a standard chlorinating agent such as thionyl chloride (SOCl₂). This classic transformation proceeds through a chlorosulfite ester intermediate, ensuring a clean conversion with gaseous byproducts (SO₂ and HCl).
This strategic sequence avoids harsh conditions and provides clear endpoints for purification and characterization, ensuring the high purity required for subsequent applications.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below.
Caption: Figure 1. Two-stage synthesis workflow.
Experimental Protocols
Disclaimer: All procedures must be conducted by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dichloropyrimidine | 98% | Sigma-Aldrich | Irritant. Store in a cool, dry place. |
| Piperidine | ≥99% | Sigma-Aldrich | Flammable, corrosive, toxic. Handle with care. |
| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific | Flammable, corrosive. Freshly distilled recommended. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use from a solvent purification system or freshly opened bottle. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle under inert atmosphere (N₂ or Ar). |
| Paraformaldehyde | Reagent Grade | Sigma-Aldrich | Toxic. Ensure it is thoroughly dried before use. |
| Thionyl chloride (SOCl₂) | ≥99% | Acros Organics | Corrosive, reacts violently with water. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Volatile suspected carcinogen. |
| Diethyl ether (Et₂O) | ACS Grade | VWR | Flammable. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | |
| Hexanes | ACS Grade | VWR | |
| Saturated aq. NaHCO₃ | Prepared in-house. | ||
| Brine (Saturated aq. NaCl) | Prepared in-house. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Stage 1: Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine (Intermediate 1)
Principle: This reaction is a classic nucleophilic aromatic substitution (SNAr). Piperidine, a secondary amine, acts as the nucleophile, displacing the more reactive chlorine atom at the C4 position of the pyrimidine ring.[5] Triethylamine is used as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dichloropyrimidine (5.00 g, 33.56 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, prepare a solution of piperidine (3.33 mL, 33.56 mmol, 1.0 eq) and triethylamine (5.61 mL, 40.27 mmol, 1.2 eq) in anhydrous THF (20 mL).
-
Add the piperidine/triethylamine solution dropwise to the stirred 2,4-dichloropyrimidine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 2-chloro-4-(piperidin-1-yl)pyrimidine as a white to off-white solid.
-
Expected Yield: 75-85%.
Stage 2: Synthesis of this compound (Final Product)
Part A: Synthesis of (4-(Piperidin-1-yl)pyrimidin-2-yl)methanol (Intermediate 2)
Principle: This step involves a metal-halogen exchange followed by nucleophilic addition. n-Butyllithium (n-BuLi) deprotonates the most acidic proton or performs a lithium-halogen exchange at the C2 position, creating a highly nucleophilic organolithium intermediate. This species readily attacks the electrophilic carbon of paraformaldehyde to form the hydroxymethyl group after an aqueous workup. Strict anhydrous and inert conditions are critical for success.
Procedure:
-
Add 2-chloro-4-(piperidin-1-yl)pyrimidine (Intermediate 1, 4.00 g, 20.23 mmol, 1.0 eq) to a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.
-
Dissolve the intermediate in anhydrous THF (80 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 8.9 mL, 22.25 mmol, 1.1 eq) dropwise via syringe over 20 minutes. A color change is typically observed. Stir the mixture at -78°C for 1 hour.
-
Add dry paraformaldehyde (1.82 g, 60.69 mmol, 3.0 eq) to the reaction mixture in one portion.
-
Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluting with a gradient of 50% to 100% ethyl acetate in hexanes) to yield (4-(piperidin-1-yl)pyrimidin-2-yl)methanol as a solid.
-
Expected Yield: 50-65%.
Part B: Synthesis of this compound (Target Molecule)
Principle: The primary alcohol of Intermediate 2 is converted to the target chloromethyl compound using thionyl chloride. The reaction proceeds via a chlorosulfite intermediate, followed by an intramolecular SN2 attack by the chloride ion, with the release of sulfur dioxide and hydrogen chloride gas.
Procedure:
-
Dissolve (4-(piperidin-1-yl)pyrimidin-2-yl)methanol (Intermediate 2, 2.00 g, 10.35 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (SOCl₂) (0.90 mL, 12.42 mmol, 1.2 eq) dropwise over 15 minutes. Caution: This is an exothermic reaction that releases toxic HCl and SO₂ gas. Ensure the reaction is performed in a highly efficient fume hood.
-
After addition, remove the ice bath and stir the mixture at room temperature for 3-4 hours, monitoring by TLC (1:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 100 g).
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the gas evolution ceases and the pH of the aqueous layer is basic (pH ~8-9).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by a short plug of silica gel if necessary, to yield This compound as a solid.
-
Expected Yield: 80-90%.
Quantitative Data Summary
| Step | Starting Material | Reagent 1 | Reagent 2 | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | 2,4-Dichloropyrimidine (1.0 eq) | Piperidine (1.0 eq) | Et₃N (1.2 eq) | 0 to RT | 12-16 | Intermediate 1 | 75-85 |
| 2A | Intermediate 1 (1.0 eq) | n-BuLi (1.1 eq) | Paraformaldehyde (3.0 eq) | -78 to RT | 14-16 | Intermediate 2 | 50-65 |
| 2B | Intermediate 2 (1.0 eq) | SOCl₂ (1.2 eq) | N/A | 0 to RT | 3-4 | Final Product | 80-90 |
Characterization and Validation
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For Intermediate 1, expect signals for the piperidine and pyrimidine protons. For Intermediate 2, the appearance of a singlet around 4.5-4.7 ppm for the -CH₂OH protons and the disappearance of the C2-H proton signal. For the final product, this singlet will shift downfield to ~4.8-5.0 ppm.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₄ClN₃, MW: 211.69 g/mol ).[4][8]
Safety and Hazard Management
-
General Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[7]
-
Specific Hazards:
-
2,4-Dichloropyrimidine: Irritant. Avoid contact with skin and eyes.[6]
-
Piperidine: Flammable, toxic, and corrosive. Can cause severe skin burns and eye damage.
-
n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Reacts violently with water and air. Must be handled under an inert atmosphere using proper syringe techniques.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing HCl and SO₂ gases. Work in a fume hood and have a neutralizing agent (e.g., sodium bicarbonate) readily available.[9]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents like n-BuLi and SOCl₂ carefully before disposal. Halogenated and non-halogenated waste streams should be segregated.
References
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LookChem. Cas 105950-92-3, this compound. Available at: [Link]
-
Pharmaffiliates. Product Name : 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine. Available at: [Link]
-
Gilla, G., et al. (2013). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters. Available at: [Link]
- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
Studylib. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Available at: [Link]
- Google Patents. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available at: [Link]
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SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine as a Versatile Chemical Intermediate in Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a vast array of clinically approved therapeutic agents.[1][2] Its inherent drug-like properties and synthetic versatility have made it a cornerstone for the development of molecules targeting a wide spectrum of diseases, including cancers and infectious agents. Within this important class of heterocycles, 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine (CAS No. 105950-92-3) emerges as a highly valuable, yet under-documented, chemical intermediate.[3][4]
This guide provides an in-depth technical overview of this reagent. While specific, peer-reviewed protocols detailing the reactions of this exact molecule are not abundant in public literature, its reactivity profile can be authoritatively established based on the well-documented chemistry of its close analog, 2-(chloromethyl)pyrimidine hydrochloride.[1][5] The protocols and principles detailed herein are synthesized from established methodologies for this class of compounds, providing researchers with a robust framework for experimental design.
The strategic utility of this compound lies in its dual functionality: a reactive electrophilic chloromethyl group at the 2-position and a lipophilic, basic piperidine moiety at the 4-position. This structure allows for its facile incorporation into target molecules, where the pyrimidine core can act as a critical hinge-binding element for kinases, a hydrogen bond acceptor, or a scaffold to orient other pharmacophoric groups.
Physicochemical & Reactivity Profile
A thorough understanding of the intermediate's properties is paramount for its effective use and safe handling.
Key Properties
| Property | Value | Source |
| CAS Number | 105950-92-3 | [3] |
| Molecular Formula | C₁₀H₁₄ClN₃ | [4] |
| Molecular Weight | 211.69 g/mol | [4] |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
| Storage | 2-8°C, under inert atmosphere | Supplier Data |
Core Reactivity: The S_N2 Pathway
The central feature governing the utility of this compound is the high reactivity of the chloromethyl group. The pyrimidine ring is strongly electron-withdrawing, which significantly enhances the electrophilicity of the methylene carbon (the carbon atom of the -CH₂Cl group). This electronic effect makes the carbon atom highly susceptible to attack by a wide array of nucleophiles.
The reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism .[1][5] In this concerted step, the nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride ion, which is a good leaving group.
// Reactants sub [label=<
this compound
];
nu [label="Nu:⁻", fontcolor="#EA4335"];
// Transition State ts [label=<
[Nu···CH₂-Pyrimidine···Cl]⁻
Transition State
, shape=box, style=dashed];
// Products prod [label=<
2-((Nu)methyl)-4-(piperidin-1-yl)pyrimidine
]; cl [label="Cl⁻"];
// Arrows sub -> ts [label="Backside attack by Nucleophile", color="#4285F4"]; nu -> ts [color="#4285F4"]; ts -> prod [label="Leaving group departs", color="#34A853"]; ts -> cl [color="#34A853"]; } केंद Caption: General S_N2 mechanism on the 2-(chloromethyl)pyrimidine core.
Experimental Protocols: Synthesis of 2-Substituted Pyrimidine Derivatives
The following protocols are representative workflows for the reaction of this compound with common classes of nucleophiles. These are based on established procedures for the analogous 2-(chloromethyl)pyrimidine hydrochloride and should serve as an excellent starting point for optimization.[1][5]
General Synthetic Workflow
The overall process involves the reaction of the intermediate with a chosen nucleophile, followed by work-up to remove reagents and byproducts, and finally purification to isolate the desired product.
Protocol 1: N-Alkylation of an Aromatic Amine (Synthesis of an Arylaminomethyl Derivative)
This protocol describes the reaction with a weakly basic aromatic amine, such as aniline or a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration relative to the pyrimidine), add anhydrous potassium carbonate (2.5 eq).
-
Causality: K₂CO₃ is a non-nucleophilic base used to neutralize the HCl that is formally generated during the reaction. Using an excess drives the equilibrium towards the products. Anhydrous conditions are critical to prevent hydrolysis of the starting material.
-
-
Stir the resulting suspension at room temperature for 20-30 minutes to ensure the amine is ready to react.
-
Add this compound (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours.
-
Causality: Heating is often necessary to increase the reaction rate, especially with less reactive nucleophiles like anilines. Reaction progress should be monitored by an appropriate method (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
-
After completion, cool the reaction mixture to room temperature and pour it slowly into an equal volume of ice-cold water. This will precipitate the product and dissolve the inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using a solvent system like hexane/ethyl acetate) to afford the desired 2-((arylamino)methyl)-4-(piperidin-1-yl)pyrimidine derivative.
Protocol 2: S-Alkylation of a Thiophenol (Synthesis of a Thioether Derivative)
This protocol details the reaction with a "soft" and highly effective sulfur nucleophile.
Materials:
-
This compound (1.0 eq)
-
Substituted Thiophenol (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.05 eq)
-
Ethanol or Methanol
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the substituted thiophenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.05 eq) in water dropwise and stir for 30 minutes at room temperature.
-
Causality: The strong base (NaOH) deprotonates the thiol to form the highly nucleophilic thiolate anion (RS⁻), which is the active nucleophile in this S_N2 reaction.
-
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the thiolate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Causality: Thiolates are generally very reactive nucleophiles, so heating is often not required. The reaction can typically proceed to completion at ambient temperature.
-
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-(((aryl)thio)methyl)-4-(piperidin-1-yl)pyrimidine.
Expected Outcomes & Data Summary
While yields must be determined empirically, the following table, adapted from data for 2-(chloromethyl)pyrimidine hydrochloride, provides predicted yields for different classes of nucleophiles, which can be used for planning purposes.[1]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Predicted Yield (%) |
| Amines | Aniline | K₂CO₃ | DMF | 80 | 70-85 |
| Morpholine | Et₃N | Acetonitrile | Reflux | 80-90 | |
| Thiols | Thiophenol | NaOH | Ethanol | Room Temp | 85-95 |
| Phenols | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 70-80 |
Safety & Handling
As a reactive alkylating agent, this compound must be handled with appropriate care.
-
Hazard Class: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation, similar to related alkyl chlorides.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from moisture and incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a potent synthetic intermediate whose value lies in the predictable and efficient reactivity of its 2-(chloromethyl) group via S_N2 displacement. By leveraging the established protocols for analogous pyrimidines, researchers can confidently design and execute synthetic strategies to build diverse molecular libraries. The ability to introduce the 4-(piperidin-1-yl)pyrimidine moiety in a single, reliable step makes this reagent a powerful tool for accelerating hit-to-lead campaigns and other drug discovery efforts.
References
-
Bide Pharmatech Ltd. This compound CAS NO.105950-92-3. [Link]
-
Pharmaffiliates. Product Name : 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine. [Link]
-
RSC Publishing. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
- Google Patents. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]
-
PubChem. Patent US-12084676-B2 - Cas9 orthologs. [Link]
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Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]
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CAS.org. U.S. National Patent Classifications Used by CAS. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
PubMed Central. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. [Link]
-
MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
PubMed. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. [Link]
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Application Notes & Protocols: The Strategic Deployment of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine in Medicinal Chemistry
Preamble: The Pyrimidine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. These are termed "privileged structures" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrimidine nucleus is a quintessential example of such a scaffold.[1][2][3] Found within the very blueprint of life as a component of nucleic acids, its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] This versatility has established the pyrimidine core as a cornerstone in modern drug design.[1][6]
This guide focuses on a specific, highly functionalized derivative: 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine . We will explore its role not as an end-product, but as a strategic building block, a linchpin in the synthesis of sophisticated therapeutic candidates, with a particular focus on the development of kinase inhibitors.
Section 1: Molecular Architecture and Synthetic Rationale
The utility of this compound stems from its distinct structural features:
-
The Pyrimidine Ring : An aromatic, electron-rich heterocycle that serves as an excellent scaffold for hydrogen bonding interactions, particularly with the hinge region of protein kinases.[3]
-
The Piperidine Moiety at C4 : This saturated heterocycle often enhances solubility and can be crucial for establishing key interactions within target binding pockets or for fine-tuning the molecule's pharmacokinetic profile.
-
The Chloromethyl Group at C2 : This is the molecule's reactive handle. The chlorine atom is a good leaving group, making the adjacent methylene carbon a potent electrophile, primed for nucleophilic substitution reactions.[1] This feature allows for the facile and modular introduction of a wide array of chemical functionalities.
The primary application of this compound is as an electrophilic precursor, enabling the covalent attachment of the pyrimidin-2-ylmethyl moiety to various nucleophilic scaffolds. This modularity is paramount in drug discovery, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
Section 2: Application in the Synthesis of Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors represent one of the most important classes of modern therapeutics.[7] The pyrimidine scaffold is a prominent feature in many FDA-approved kinase inhibitors.[6]
A significant focus of pyrimidine-based drug discovery has been on Cyclin-Dependent Kinases (CDKs), which are master regulators of cell cycle progression.[8][9] Aberrant CDK activity is a common driver of the uncontrolled cell proliferation seen in cancer.[10] this compound is an ideal starting point for synthesizing novel CDK inhibitors.
Conceptual Design of a CDK Inhibitor
The general strategy involves using the pyrimidine core to anchor the molecule in the ATP-binding site of the kinase. The substituent introduced via the chloromethyl group can then be designed to extend into adjacent pockets, thereby conferring potency and selectivity for the target kinase.
Caption: Role of CDKs in the cell cycle and the point of intervention for inhibitors.
Section 3: Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Methyl-4-(piperidin-1-yl)pyrimidine Derivatives
Principle: This protocol details a standard SN2 reaction. The electrophilic chloromethyl group on the pyrimidine scaffold reacts with a nucleophile (e.g., an amine, thiol, or alcohol) in the presence of a non-nucleophilic base. The base neutralizes the HCl generated during the reaction, driving it to completion.
Expert Insight: The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is critical. Using a nucleophilic base like sodium hydroxide could lead to undesired side products through competing hydrolysis of the chloromethyl group. The solvent choice (e.g., DMF, Acetonitrile) is also key; polar aprotic solvents are ideal as they solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction rate.
Materials:
-
This compound
-
Nucleophile of interest (e.g., 4-fluoroaniline, 2-mercaptobenzothiazole)
-
Diisopropylethylamine (DIPEA) or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (or ACN) to a concentration of approximately 0.1 M.
-
Base Addition: Add the base. If using a liquid base like DIPEA, add 1.5 eq. If using a solid base like K₂CO₃, add 2.0 eq.
-
Nucleophile Addition: Add the desired nucleophile (1.1 eq) to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). Gentle heating (40-60 °C) may be required for less reactive nucleophiles.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for nucleophilic substitution synthesis.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK9)
Principle: This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.
Expert Insight: It is crucial to run a positive control (a known inhibitor, e.g., Atuveciclib for CDK9) and a negative control (vehicle, e.g., DMSO) to validate the assay results.[11] The ATP concentration should be at or near its Km value for the specific kinase to ensure that the inhibition observed is competitive with respect to ATP, which is the mode of action for most pyrimidine-based inhibitors.
Materials:
-
Synthesized inhibitor compound dissolved in DMSO
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells.
-
Kinase/Substrate Addition: Prepare a solution of CDK9/Cyclin T1 and substrate in the reaction buffer. Add this mixture to the wells containing the test compound.
-
Initiation of Reaction: Prepare an ATP solution in the reaction buffer. Add this solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
Principle: This assay measures the ability of a compound to inhibit the proliferation of cancer cells. The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Expert Insight: The choice of cell line is critical. For a CDK inhibitor, a cancer cell line known to be dependent on the target CDK (e.g., MCF-7 breast cancer cells for CDK inhibitors) is appropriate.[8][12] The incubation time (e.g., 72 hours) should be sufficient for the compound to exert its cell cycle arrest and antiproliferative effects.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the MCF-7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.
Section 4: Structure-Activity Relationship (SAR) Data Presentation
The modular synthesis enabled by this compound is ideal for generating SAR data. By systematically varying the nucleophile (R-group), researchers can probe the chemical space around the pyrimidine core to optimize for potency and selectivity.
Table 1: Hypothetical SAR Data for Synthesized CDK9 Inhibitors
| Compound ID | R-Group (from Nucleophile) | CDK9 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |
| PYR-001 | Phenylamino- | 150 | 12.5 |
| PYR-002 | 4-Fluorophenylamino- | 45 | 3.8 |
| PYR-003 | 3-Chlorophenylamino- | 62 | 5.1 |
| PYR-004 | 4-Methoxyphenylamino- | 210 | 18.2 |
| PYR-005 | Benzylamino- | 350 | > 50 |
| PYR-006 | Thiophen-2-yl-methylamino- | 98 | 8.9 |
Data are for illustrative purposes only.
Analysis of SAR: From this hypothetical data, one could infer that an aromatic amine nucleophile is preferred over an aliphatic one (compare PYR-001 vs. PYR-005). Furthermore, introducing a small, electron-withdrawing group like fluorine at the para-position of the phenyl ring enhances both enzymatic and cellular potency (PYR-002), suggesting a favorable interaction in the binding pocket.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its reactive chloromethyl group provides a straightforward entry point for the synthesis of diverse compound libraries. As demonstrated, its primary utility lies in the construction of kinase inhibitors, where the pyrimidine core can effectively anchor ligands in the ATP-binding site. The protocols provided herein offer a robust framework for the synthesis, in vitro enzymatic evaluation, and cell-based screening of novel drug candidates derived from this valuable intermediate.
References
- Benchchem. Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers - Benchchem.
- Yuan, Z., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(12), 3491-3501.
- Nasser, S. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 338-353.
- Smolecule. (2023). 4-Chloro-2-(piperidin-1-yl)pyrimidine.
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
- Al-Ostath, A., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(19), 6805.
- CymitQuimica. 2-(4-Chloromethyl-piperidin-1-yl)-pyrimidine.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 12592-12613.
- Pharmaffiliates. 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine.
- Wang, L., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 78, 117144.
- Abdel-Ghani, N. T., & Sarhan, A. A. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 10(6), 1-22.
-
Chu, X. J., et al. (2007). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 50(12), 2677-2681. Available from:
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Hole, M. B., et al. (2024). pyrimidine: it's diverse biological activities and methods of synthesis. ResearchGate.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medical Research Reviews.
- Amer, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Future Medicinal Chemistry.
- Eleftheriou, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14783-14850.
- Taylor, M. S., & St-Denis, K. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5430.
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- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
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- 9. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine: A Guide to Nucleophilic Substitution for Drug Discovery
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
The pyrimidine scaffold is a cornerstone of contemporary drug discovery, forming the structural basis for a vast array of therapeutic agents.[1] Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability.[2] Among the myriad of functionalized pyrimidines, 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine stands out as a particularly valuable building block for medicinal chemists. The strategic placement of a reactive chloromethyl group at the 2-position, coupled with a piperidinyl moiety at the 4-position, offers a versatile platform for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the reaction of this compound with a range of nucleophiles, offering detailed protocols and mechanistic insights for researchers in drug development.
The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) reaction at the chloromethyl group.[3] This reaction allows for the facile introduction of a wide variety of functionalities, enabling extensive structure-activity relationship (SAR) studies. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a broad spectrum of nucleophiles.[3] It is important to consider that the electron-donating piperidinyl group at the 4-position may modulate this reactivity, potentially slightly decreasing the reaction rate compared to unsubstituted or electron-withdrawn pyrimidines.
Mechanistic Overview: The SN2 Pathway
The reaction of this compound with nucleophiles proceeds via a classic SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, leading to the displacement of the chloride leaving group.[3] The transition state involves a pentacoordinate carbon atom, and the reaction results in an inversion of stereochemistry if the carbon were chiral.
Caption: General SN2 mechanism for the reaction of a nucleophile with this compound.
Reaction Landscape: A Survey of Nucleophilic Partners
The versatility of this compound is showcased by its reactivity with a diverse array of nucleophiles. The following table summarizes typical reaction conditions and outcomes for various classes of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Product Type | Typical Base | Typical Solvent | Temperature (°C) |
| Amines | Morpholine | 2-(Aminomethyl)pyrimidine | K₂CO₃, Et₃N, DIPEA | DMF, Acetonitrile, Ethanol | 25 - 80 |
| Thiols | Thiophenol | 2-(Thiomethyl)pyrimidine | K₂CO₃, NaH | DMF, THF, Ethanol | 25 - 60 |
| Alcohols/Phenols | Phenol | 2-(Alkoxymethyl)pyrimidine | NaH, K₂CO₃ | THF, DMF, Acetonitrile | 25 - 80 |
| Azides | Sodium Azide | 2-(Azidomethyl)pyrimidine | None | DMF, DMSO | 25 |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles. These protocols are designed to be self-validating, incorporating in-process controls and characterization steps.
Protocol 1: Reaction with an Amine Nucleophile (Morpholine)
This protocol details the synthesis of 2-((morpholin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reaction with a Thiol Nucleophile (Thiophenol)
This protocol outlines the synthesis of 2-((phenylthio)methyl)-4-(piperidin-1-yl)pyrimidine.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF, add thiophenol (1.1 eq) at room temperature.
-
After 15 minutes, add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Reaction with a Phenol Nucleophile (Phenol)
This protocol describes the synthesis of 2-(phenoxymethyl)-4-(piperidin-1-yl)pyrimidine.
Materials:
-
This compound
-
Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of phenol (1.1 eq) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization
The general workflow for a typical nucleophilic substitution reaction with this compound is depicted below.
Caption: A generalized experimental workflow for the synthesis and purification of 2-substituted-4-(piperidin-1-yl)pyrimidines.
Troubleshooting and Considerations
-
Low Reactivity: If a reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity, or employing a stronger, non-nucleophilic base.[4] For weak nucleophiles like alcohols, pre-formation of the alkoxide with a strong base like NaH is crucial.[5]
-
Side Reactions: While the chloromethyl group is the primary site of reaction, strong nucleophiles at high temperatures could potentially lead to nucleophilic aromatic substitution (SNAr) on the pyrimidine ring, although this is generally less favorable.[4]
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents (e.g., ethanol, water), thus maintaining its reactivity.[5]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its predictable reactivity towards a wide range of nucleophiles via an SN2 mechanism allows for the efficient synthesis of diverse libraries of pyrimidine-based compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the design and synthesis of novel therapeutic agents. Careful consideration of reaction conditions and the nature of the nucleophile will enable the selective and high-yielding formation of the desired products, accelerating the drug discovery process.
References
-
Ma, X. et al. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052 (2022). Available from: [Link]
-
Trujillo-Lagunas, M. L. et al. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(10), 2135-2146 (2019). Available from: [Link]
-
Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. (2021). Available from: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Reactivity of substituted Pyrimidines with Some Nucleophiles. Available from: [Link]
-
European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines. Patent 2307355. (2013). Available from: [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4998 (2021). Available from: [Link]
-
PubMed. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 97, 217-225 (2015). Available from: [Link]
Sources
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- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) [mdpi.com]
large-scale synthesis of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
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Analytical Characterization of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine: A Comprehensive Guide to Methodologies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, a heterocyclic compound of significant interest as a building block in medicinal chemistry. The structural complexity and reactive nature of this molecule necessitate a multi-faceted analytical approach to ensure identity, purity, and stability. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for quality control and characterization.
Introduction
This compound is a key synthetic intermediate whose pyrimidine core is a prevalent scaffold in numerous therapeutic agents.[1] The molecule's utility is derived from its two key features: the pyrimidine ring, which can engage in various biological interactions, and the reactive chloromethyl group, which allows for facile nucleophilic substitution to build more complex molecular architectures.[2]
Given its role as a precursor in multi-step syntheses, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount. Impurities, whether starting materials, by-products, or degradants, can have profound impacts on the yield, purity, and biological activity of subsequent products. This guide presents an integrated analytical workflow designed to provide a complete profile of the compound, ensuring its suitability for drug discovery and development applications.
Physicochemical & Structural Properties
A foundational understanding of the compound's basic properties is essential for method development. The data below has been compiled from available chemical databases.
| Property | Value | Source |
| CAS Number | 105950-92-3 | [3] |
| Molecular Formula | C₁₀H₁₄ClN₃ | [4] |
| Molecular Weight | 211.69 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Structure | Pyrimidine ring substituted with a chloromethyl group at position 2 and a piperidine ring at position 4 | [3] |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates. We present two orthogonal techniques, HPLC-UV for primary purity analysis and GC-MS for evaluating volatile impurities.
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Justification: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile and moderately polar organic molecules, making it ideal for this compound.[5] A C18 stationary phase is chosen for its hydrophobicity, which provides effective retention of the analyte. The use of a buffered mobile phase is critical to control the ionization state of the basic piperidine and pyrimidine nitrogens, ensuring symmetrical and reproducible peak shapes. UV detection is suitable as the pyrimidine ring is a strong chromophore.[6]
Experimental Protocol: HPLC-UV Purity Determination
-
Sample Preparation: a. Accurately weigh approximately 10 mg of this compound. b. Dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution. c. Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Instrumentation & Conditions: The following parameters are based on established methods for related heterocyclic compounds and serve as a validated starting point.[7][8]
| Parameter | Recommended Setting |
| Column | Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 20% B, 1-10 min: 20% to 80% B, 10-12 min: 80% B, 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 248 nm |
-
Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. c. This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limit of detection (LOD).[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Justification: GC-MS is a powerful orthogonal technique for HPLC. It excels at separating and identifying volatile and semi-volatile compounds and is particularly useful for detecting residual solvents or volatile impurities from the synthesis.[9] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. Electron Ionization (EI) is employed as a hard ionization technique to induce reproducible fragmentation, creating a "fingerprint" for the molecule.[6]
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation: a. Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate. b. The sample must be fully soluble and the solvent must not co-elute with analytes of interest.
-
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
-
Data Analysis: a. Analyze the total ion chromatogram (TIC) for impurity peaks. b. Identify impurities by comparing their mass spectra against a library (e.g., NIST) and by interpreting fragmentation patterns.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide direct evidence of the molecular structure, confirming the identity and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Justification: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution.[10] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques (e.g., COSY, HSQC) can be used to definitively assign all signals.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum (e.g., at 400 MHz).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Expected Spectral Features:
-
¹H NMR:
-
Pyrimidine Ring Protons: Expect signals in the aromatic region (~7.0-9.0 ppm), with splitting patterns determined by their positions.[11]
-
Chloromethyl Protons (-CH₂Cl): A singlet in the range of ~4.5-5.0 ppm. The electronegative chlorine atom shifts this signal downfield.[12]
-
Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-4.0 ppm). The protons alpha to the nitrogen will be the most downfield.
-
-
¹³C NMR:
-
Pyrimidine Carbons: Resonances in the aromatic/heteroaromatic region (~110-170 ppm).
-
Chloromethyl Carbon (-CH₂Cl): A signal around 40-50 ppm.
-
Piperidine Carbons: Signals in the aliphatic region (~20-60 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Justification: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[13] It is an excellent tool for confirming the presence of key structural motifs.[14]
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Piperidine) | 3000 - 2850 |
| C=N and C=C Stretches (Pyrimidine Ring) | 1600 - 1450 |
| C-N Stretch (Piperidine & Pyrimidine) | 1350 - 1200 |
| C-Cl Stretch (Chloromethyl) | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle & Justification: When coupled with a soft ionization source like Electrospray Ionization (ESI) via an LC system or direct infusion, MS provides an accurate determination of the molecular weight.[6] This is a critical piece of data for identity confirmation. The presence of chlorine gives a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) that is diagnostic.
Data Interpretation: The ESI-MS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 212.7, along with its corresponding isotope peak at m/z 214.7.
Conclusion
The analytical characterization of this compound requires an integrated approach. The combination of HPLC for purity assessment, GC-MS for volatile impurity profiling, NMR for definitive structural confirmation, and FT-IR for functional group identification provides a comprehensive and robust data package. These self-validating protocols ensure the quality and identity of this important chemical intermediate, supporting its effective use in research and drug development pipelines.
References
- T. Maruyama, T. Shindo, S. Miyamoto, "Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry," Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), pp. 107-12, 1980. [URL: https://pubmed.ncbi.nlm.nih.gov/7380951/]
- BenchChem, "An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives," BenchChem, 2025. [URL: https://www.benchchem.com/product/bcp2039911]
- BenchChem, "A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives," BenchChem, 2025. [URL: https://www.benchchem.com/product/bcm296333]
- ChemicalBook, "2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE(936643-80-0) 1H NMR spectrum," ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/936643-80-0_1hnmr.htm]
- CymitQuimica, "2-(4-Chloromethyl-piperidin-1-yl)-pyrimidine," CymitQuimica. [URL: https://www.cymitquimica.com/en/producto/2-4-chloromethyl-piperidin-1-yl-pyrimidine]
- H. M. Abdel-Ghaffar, et al., "Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19," Molecules, 26(1), p. 1, 2021. [URL: https://www.mdpi.com/1420-3049/26/1/1]
- J. Chaudhary, "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review," Applied Science & Biotechnology Journal of Advanced Research, 4(2), pp. 1-5, 2025. [URL: https://abjar.vandanapublications.com/index.php/ojs/article/view/89]
- I. A. Lagoja, "Pyrimidine as a constituent of natural biologically active compounds," Chemistry & Biodiversity, 2(1), pp. 1-50, 2005. [URL: https://www.researchgate.net/publication/229045763_Exploration_of_the_Chemistry_and_Biological_Properties_of_Pyrimidine_as_a_Privilege_Pharmacophore_in_Therapeutics]
- ResearchGate, "Figure 2: Characterization of the prepared compounds. The FTIR spectra...," ResearchGate. [URL: https://www.researchgate.net/figure/Characterization-of-the-prepared-compounds-The-FTIR-spectra-of-compounds-3-4-7-and-9_fig2_359334547]
- ChemicalBook, "2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum," ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/6959-47-3_1hnmr.htm]
- LookChem, "Cas 105950-92-3, this compound," LookChem. [URL: https://www.lookchem.com/cas-105/105950-92-3.html]
- N. Venugopal, et al., "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS," Journal of Pharmaceutical and Biomedical Analysis, 59, pp. 132-7, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22405908/]
- H. Yamada, et al., "Substrate/Product-Targeted NMR Monitoring of Pyrimidine Catabolism and Its Inhibition by a Clinical Drug," Supporting Information. [URL: https://s3-us-west-2.amazonaws.com/prod-s3-bucket/public/s-ac400492z.pdf]
- S. Singh, N. Kumar, "Physicochemical properties of some pyrimidine derivatives in some organic solvents," Journal of Analytical & Pharmaceutical Research, 7(5), pp. 540-546, 2018. [URL: https://medcraveonline.
- A. V. Pirogov, et al., "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)," Pharmaceutical Chemistry Journal, 41, pp. 272-281, 2007. [URL: https://www.researchgate.
- J. Chaudhary, "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review," Applied Science & Biotechnology Journal of Advanced Research, 2025. [URL: https://abjar.vandanapublications.com/index.php/ojs/article/view/89]
- ChemicalBook, "Pyrimidine(289-95-2) 1H NMR spectrum," ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/289-95-2_1hnmr.htm]
- N. Venugopal, et al., "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS," ResearchGate, 2012. [URL: https://www.researchgate.net/publication/224840890_Method_development_and_validation_study_for_quantitative_determination_of_2-chloromethyl-34-dimethoxy_pyridine_hydrochloride_a_genotoxic_impurity_in_pantoprazole_active_pharmaceutical_ingredient_A]
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Application Notes and Protocols for the Purification of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Abstract
This technical guide provides a comprehensive overview of the purification techniques for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction outcomes, drug efficacy, and safety, this document details robust protocols for column chromatography and recrystallization. It delves into the rationale behind methodological choices, potential challenges, and strategies for overcoming them. This guide is intended for researchers, chemists, and professionals in drug development who handle pyrimidine derivatives and require highly pure materials for their work.
Introduction: The Imperative for Purity
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] The presence of the reactive chloromethyl group and the nucleophilic piperidine moiety makes it a valuable synthon for constructing more complex molecular architectures.[2] The ultimate success of these synthetic endeavors, and the biological activity and safety of the final compounds, are intrinsically linked to the purity of this starting material. Impurities can lead to unwanted side reactions, difficult-to-remove byproducts, and misleading biological data. Therefore, mastering the purification of this intermediate is a foundational requirement for any research or development program that utilizes it.
Physicochemical Properties and Their Influence on Purification
A successful purification strategy is built upon a thorough understanding of the target molecule's properties. This compound possesses distinct characteristics that guide the choice of purification techniques.
-
Basicity: The presence of two basic nitrogen atoms (one in the pyrimidine ring and one in the piperidine ring) makes the compound susceptible to protonation. This basicity can be exploited for purification techniques like acid-base extraction but can also lead to challenges in silica gel chromatography, such as peak tailing.
-
Polarity: The combination of the polar pyrimidine and piperidine rings and the relatively nonpolar chloromethyl group gives the molecule intermediate polarity. This allows for purification by normal-phase chromatography.
-
Solubility: The solubility of the compound in various organic solvents is a critical factor for both chromatography and recrystallization. It is generally soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents, and has limited solubility in nonpolar solvents like hexanes.
-
Stability: The chloromethyl group is a reactive electrophile, making the compound susceptible to degradation by nucleophiles, including water and alcohols, especially under prolonged heating.[3] This necessitates careful selection of solvents and conditions to avoid the formation of impurities like the corresponding hydroxymethyl or alkoxymethyl derivatives.
Potential Impurities in Synthesis
The purification strategy should be designed to remove common impurities that may arise during the synthesis of this compound. While the specific impurity profile depends on the synthetic route, common contaminants may include:
-
Unreacted Starting Materials: For example, if synthesized from 2,4-dichloropyrimidine and piperidine, residual amounts of these starting materials may be present.
-
Over-alkylation Products: In some synthetic pathways, there might be a possibility of multiple substitutions.
-
Hydrolysis Products: The chloromethyl group can hydrolyze to a hydroxymethyl group if exposed to water for extended periods.[3]
-
Solvent Adducts: If reactive solvents like alcohols are used in the synthesis or workup, they may react with the chloromethyl group.
Purification Protocols
Column Chromatography
Column chromatography is a highly effective method for purifying this compound. Silica gel is the most common stationary phase for this class of compounds.[2]
Core Principle: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and thus elute later.
Protocol for Silica Gel Column Chromatography:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane. The amount of silica gel should be 50-100 times the weight of the crude product.
-
Stir the slurry gently to remove air bubbles.
-
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column. Allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica gel run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
To this solution, add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexanes or a mixture of hexanes and ethyl acetate (e.g., 9:1).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).
-
For basic compounds like this, peak tailing can be an issue. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent system.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC. Spot a small aliquot from each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 1:1 hexanes:ethyl acetate). Visualize the spots under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Table 1: Typical Parameters for Column Chromatography
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[2] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the elution of non-polar impurities first, followed by the target compound. |
| Mobile Phase Modifier | 0.1-1% Triethylamine | Neutralizes acidic sites on the silica gel, preventing peak tailing of the basic product.[2] |
| Sample Loading | Dry Loading | Provides better resolution compared to wet loading for moderately soluble compounds. |
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.
Core Principle: The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution.
Protocol for Recrystallization:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Potential solvents for this compound include isopropanol, ethanol, or a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexanes).
-
Perform small-scale solubility tests to identify the best solvent or solvent system.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Table 2: Potential Solvents for Recrystallization
| Solvent/System | Rationale |
| Isopropanol | Often a good choice for pyrimidine derivatives. |
| Ethanol | Similar to isopropanol, may require a water mixture to adjust solubility.[4] |
| Dichloromethane/Hexanes | A good solvent/poor solvent system that can be fine-tuned for optimal crystallization. |
Workflow for Recrystallization:
Caption: General workflow for the purification of this compound by recrystallization.
Purity Assessment
After purification, it is essential to assess the purity of this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffer is a common setup for such analyses.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Conclusion
The purification of this compound is a critical step in its use as a pharmaceutical intermediate. Both column chromatography and recrystallization are effective methods for achieving high purity. The choice of method and specific conditions should be guided by the nature and quantity of impurities present. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can ensure the quality of their material, leading to more reliable and reproducible results in their synthetic and drug discovery efforts.
References
-
ResearchGate. (2018). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
MPG.PuRe. (2014). Supporting Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
Quest Journals. (2017). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]
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The Strategic Role of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its nitrogen-rich aromatic structure allows it to act as a versatile hydrogen bond acceptor and donor, mimicking the adenine core of ATP and enabling potent and selective interactions within the ATP-binding pocket of protein kinases. The dysregulation of protein kinase activity is a fundamental mechanism in the progression of many cancers, making kinase inhibitors a critical class of targeted therapeutics.
This guide focuses on the synthetic utility of a key intermediate, 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine . This building block offers a unique combination of a reactive electrophilic center (the chloromethyl group) and a solubilizing, pharmacologically relevant piperidine moiety. The strategic incorporation of this reagent allows for the efficient construction of diverse libraries of potential kinase inhibitors, enabling rapid structure-activity relationship (SAR) studies and the optimization of lead compounds.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₁₀H₁₄ClN₃. The key to its synthetic utility lies in the high reactivity of the chloromethyl group at the 2-position of the pyrimidine ring.
Core Reactivity: The primary reaction pathway for this reagent is a bimolecular nucleophilic substitution (SN2) at the methylene carbon of the chloromethyl group. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Causality of Reactivity: The enhanced reactivity of the chloromethyl group is analogous to that of a benzylic halide. The adjacent pyrimidine ring stabilizes the transition state of the SN2 reaction, facilitating the displacement of the chloride leaving group. This inherent reactivity allows for facile bond formation with key pharmacophoric elements of kinase inhibitors, such as anilines, phenols, and thiols, under relatively mild conditions.
Synthetic Workflow for Kinase Inhibitor Scaffolds
The primary application of this compound is the covalent linkage of the (4-(piperidin-1-yl)pyrimidin-2-yl)methyl moiety to a nucleophilic core. This workflow is central to the construction of a diverse array of kinase inhibitor candidates.
Caption: General workflow for the synthesis of kinase inhibitors.
Detailed Application Protocols
The following protocols are representative methodologies for the synthesis of kinase inhibitor scaffolds using this compound. These protocols are based on established synthetic transformations of analogous chloromethylpyrimidines and are designed to be robust and adaptable.
Protocol 1: N-Alkylation of Anilines for the Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives
Aniline moieties are critical for the interaction of many Type I and Type II kinase inhibitors with the hinge region of the ATP-binding pocket. This protocol details the synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)aniline derivatives.
Reaction Scheme:
Caption: N-Alkylation of anilines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 mmol scale) | Equivalents |
| This compound | 211.71 | 212 mg | 1.0 |
| Substituted Aniline | Variable | 1.1 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 345 mg | 2.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 5 mL | - |
Experimental Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.1 mmol) and anhydrous potassium carbonate (2.5 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL) to the flask and stir the resulting suspension at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Yield: 65-85%
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild, inexpensive base that effectively neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation of the base but not the nucleophile, thus enhancing its reactivity.
-
Temperature: Gentle heating is employed to increase the reaction rate without promoting potential side reactions or decomposition.
Protocol 2: O-Alkylation of Phenols for the Synthesis of 2-((Aryloxy)methyl)pyrimidine Derivatives
Phenolic ethers are another important class of linkages in kinase inhibitors. This protocol describes the synthesis of 2-((aryloxy)methyl)-4-(piperidin-1-yl)pyrimidine derivatives.
Reaction Scheme:
Caption: O-Alkylation of phenols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 mmol scale) | Equivalents |
| This compound | 211.71 | 212 mg | 1.0 |
| Substituted Phenol | Variable | 1.1 mmol | 1.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 489 mg | 1.5 |
| Acetonitrile (MeCN), anhydrous | 41.05 | 5 mL | - |
Experimental Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted phenol (1.1 mmol) and cesium carbonate (1.5 mmol) in anhydrous acetonitrile (5 mL).
-
Stir the suspension at room temperature for 20 minutes.
-
Add a solution of this compound (1.0 mmol) in 2 mL of anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-18 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Expected Yield: 70-90%
Causality of Experimental Choices:
-
Base: Cesium carbonate is a stronger base than potassium carbonate and is particularly effective in O-alkylation reactions due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Inert Atmosphere: Phenols can be susceptible to oxidation, so conducting the reaction under an inert atmosphere is good practice to ensure high yields and purity.
Self-Validation and Trustworthiness
The protocols provided are designed to be self-validating through standard analytical techniques.
Monitoring Reaction Progress:
-
Thin Layer Chromatography (TLC): A simple and effective method to monitor the consumption of starting materials and the formation of the product. A successful reaction will show the disappearance of the this compound spot and the appearance of a new, typically less polar, product spot.
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the desired product. Key diagnostic signals include the appearance of a new methylene singlet (typically around 4.5-5.5 ppm in ¹H NMR) and the correlation of this signal with the pyrimidine and aryl moieties.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing further evidence of a successful reaction.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent reactivity, coupled with the desirable pharmacological properties of the pyrimidine and piperidine scaffolds, makes it an attractive starting material for drug discovery programs. The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of diverse libraries of pyrimidine-based compounds, accelerating the development of the next generation of targeted cancer therapies.
References
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry. [Link]
-
Gandolfo, F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]
Application Notes and Protocols for the Derivatization of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 4-(Piperidin-1-yl)pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its inherent ability to engage in hydrogen bonding and other key molecular interactions makes it a cornerstone of drug design. The specific scaffold, 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, presents a particularly valuable starting point for the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The piperidinyl group at the C4 position often contributes to favorable pharmacokinetic properties, while the highly reactive chloromethyl group at the C2 position serves as a versatile handle for introducing a wide array of chemical functionalities.
The derivatization of this scaffold is primarily centered on the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[2] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a broad spectrum of nucleophiles. This reactivity allows for the systematic modification of the molecule to probe the chemical space around a biological target, a critical step in optimizing lead compounds for improved potency, selectivity, and reduced off-target effects.
This technical guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols, characterization guidelines, and a framework for interpreting the resulting SAR data.
Core Reactivity and Mechanistic Considerations
The primary reaction pathway for the derivatization of this compound is a bimolecular nucleophilic substitution (SN2) reaction. This involves the backside attack of a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.[2] The presence of the piperidinyl group at the C4 position, being an electron-donating group, may slightly modulate the overall electron density of the pyrimidine ring compared to an unsubstituted pyrimidine. However, the potent electron-withdrawing effect of the two ring nitrogens still ensures that the C2-chloromethyl carbon remains a highly electrophilic center, primed for nucleophilic attack.
Common classes of nucleophiles successfully employed in the derivatization of similar chloromethylpyrimidines include:
-
Amines (Primary and Secondary): To generate a diverse library of aminomethylpyrimidine derivatives.
-
Thiols (Aliphatic and Aromatic): To produce thioether derivatives, which have shown significant potential as antimicrobial agents.
-
Phenols and Alcohols: To synthesize the corresponding ether-linked derivatives.
Visualizing the Derivatization and SAR Workflow
The following diagrams illustrate the general synthetic workflow for derivatizing the core scaffold and the logical progression of an SAR study.
Caption: General workflow for the synthesis and evaluation of a chemical library.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Detailed Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions for each specific nucleophile.
Protocol 1: Synthesis of 2-((Arylamino)methyl)-4-(piperidin-1-yl)pyrimidine Derivatives
This protocol details the reaction with aromatic amine nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)-4-(piperidin-1-yl)pyrimidine derivative.[1]
Protocol 2: Synthesis of 2-(((Aryl)thio)methyl)-4-(piperidin-1-yl)pyrimidine Derivatives
This protocol outlines the synthesis of pyrimidine thioethers.
Materials:
-
This compound (1.0 eq)
-
Substituted Thiophenol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
Dissolve the substituted thiophenol in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to generate the thiolate anion.
-
Add a solution of this compound in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 3: Synthesis of 2-(Phenoxymethyl)-4-(piperidin-1-yl)pyrimidine Derivatives
This protocol details the synthesis of pyrimidine ether derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add this compound.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.[1]
Characterization of Synthesized Derivatives
Unambiguous structural characterization is paramount for the integrity of any SAR study. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Characteristic shifts in the pyrimidine ring protons and the newly introduced substituents provide definitive structural confirmation.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the successful incorporation of the nucleophile.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds, which is critical for accurate biological data.
Table 1: Representative Characterization Data for a Hypothetical Series of Derivatives
| Compound ID | R-Group (from Nucleophile) | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Purity (HPLC) |
| SM-01 | -Cl (Starting Material) | C₁₀H₁₄ClN₃ | 211.09 | 212.09 | >98% |
| PD-01 | -NH-Ph | C₁₆H₂₀N₄ | 268.17 | 269.18 | >99% |
| PD-02 | -NH-(4-F-Ph) | C₁₆H₁₉FN₄ | 286.16 | 287.17 | >99% |
| PD-03 | -S-Ph | C₁₆H₁₉N₃S | 285.13 | 286.14 | >98% |
| PD-04 | -O-Ph | C₁₆H₁₉N₃O | 269.15 | 270.16 | >99% |
Application in SAR Studies: Connecting Structure to Biological Function
The synthesized library of 2-substituted-4-(piperidin-1-yl)pyrimidine derivatives can be screened against a variety of biological targets. The piperidinyl-pyrimidine scaffold has been implicated in a range of therapeutic areas. For instance, piperidin-4-yl-aminopyrimidine derivatives have been developed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[3] Additionally, other substituted pyrimidines have shown promise as antibacterial and anticancer agents.[4][5]
An SAR study involves systematically correlating the structural changes in your synthesized analogs with their biological activity.
Key Questions to Address in an SAR Study:
-
Effect of Nucleophile Type: How does the heteroatom (N, S, O) linking the substituent to the pyrimidine core affect activity?
-
Steric Effects: Do bulky substituents on the aromatic ring of the nucleophile enhance or diminish activity?
-
Electronic Effects: How do electron-donating versus electron-withdrawing groups on the substituent's aromatic ring influence potency? For example, a series of aniline nucleophiles with different para-substituents (e.g., -H, -F, -Cl, -OCH₃, -NO₂) can be used to probe electronic requirements.
-
Positional Isomerism: If using a substituted aromatic nucleophile, how does the position of the substituent (ortho, meta, para) impact biological activity?
By generating a matrix of structural modifications and their corresponding biological data, researchers can build a robust SAR model. This model is crucial for the rational design of next-generation compounds with optimized therapeutic potential.
Conclusion
The this compound scaffold is a highly tractable starting point for medicinal chemistry campaigns. Its facile derivatization via SN2 reactions allows for the rapid generation of diverse chemical libraries. A systematic approach to synthesis, purification, characterization, and biological testing, as outlined in these notes, will enable researchers to efficiently explore the SAR of this promising scaffold and accelerate the discovery of novel therapeutic agents.
References
-
MDPI (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Available at: [Link]
-
World Journal of Advanced Research and Reviews (2022). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]
-
PubMed Central (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Available at: [Link]
-
National Institutes of Health (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Available at: [Link]
-
ResearchGate (2022). (PDF) An overview on synthesis and biological activity of pyrimidines. Available at: [Link]
-
IJRPR (2021). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]
-
PubMed (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Available at: [Link]
Sources
Application Notes and Protocols: Experimental Procedures for Coupling Reactions Involving 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds, including kinase inhibitors and antiviral agents.[1][2][3][4] The ability to strategically functionalize this heterocyclic core is paramount for the development of novel therapeutics. 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine serves as a versatile and highly valuable building block in this endeavor. Its reactivity is primarily centered around the chloromethyl group at the 2-position, which acts as a key electrophilic handle for introducing diverse molecular fragments. The piperidine moiety at the 4-position often plays a crucial role in modulating physicochemical properties and target engagement.
This comprehensive guide provides detailed experimental procedures and technical insights into the coupling reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, offering researchers, scientists, and drug development professionals a robust framework for the successful synthesis of complex pyrimidine derivatives.
Physicochemical Properties and Reactivity Profile
Before embarking on synthetic protocols, a thorough understanding of the substrate's properties is essential.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN₃ |
| Molecular Weight | 211.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃ |
The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon.[1] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, rendering it susceptible to attack by a wide range of nucleophiles.[1] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
It is important to note that while the chloromethyl group is the primary site of reaction, under forcing conditions with strong nucleophiles, nucleophilic aromatic substitution (SNAr) at the pyrimidine ring can be a competing pathway, though it is generally less favored.[5]
Diagram: General SN2 Reaction Mechanism
Caption: General SN2 mechanism on the chloromethyl group.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of various derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Nucleophilic Substitution with Amines
The reaction of this compound with primary and secondary amines is a fundamental transformation for introducing diverse functionalities, a common strategy in the development of kinase inhibitors.[1]
General Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added the desired amine (1.1-1.5 eq.).
-
A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) is then added to the mixture.[5]
-
The reaction is stirred at room temperature to 60 °C and monitored by thin-layer chromatography (TLC) or LC-MS until completion (typically 2-12 hours).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(aminomethyl)-4-(piperidin-1-yl)pyrimidine derivative.
Data Table: Representative Amine Coupling Reactions
| Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 25 | 4 | 92 |
| N-Methylpiperazine | DIPEA | CH₃CN | 50 | 6 | 88 |
| Aniline | K₂CO₃ | DMF | 60 | 12 | 75 |
| Benzylamine | DIPEA | CH₃CN | 40 | 5 | 95 |
Protocol 2: Nucleophilic Substitution with Thiols
Thioether linkages are prevalent in many pharmaceutical agents. The reaction with thiols provides a straightforward route to S-substituted pyrimidine derivatives.
General Procedure:
-
To a solution of the desired thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF, DMSO) is added a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) at 0 °C.
-
The mixture is stirred for 15-30 minutes to allow for the formation of the thiolate.
-
A solution of this compound (1.0 eq.) in the same solvent is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS (typically 1-6 hours).
-
The reaction is carefully quenched with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
Purification by column chromatography yields the desired thioether product.
Diagram: Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
While the primary reactivity is at the chloromethyl group, palladium-catalyzed cross-coupling reactions can be employed for more complex C-C and C-heteroatom bond formations.[6] These reactions often require careful optimization of the catalyst, ligand, and base.[7] The following is a general guideline for a Suzuki-Miyaura type coupling, which would necessitate prior conversion of the chloromethyl group to a more suitable coupling partner (e.g., a boronic ester).
Conceptual Framework for Suzuki-Miyaura Coupling:
A two-step approach is generally required:
-
Conversion to a Boronic Ester: The chloromethyl group can be converted to a pinacol boronate ester via reaction with a suitable boronating agent.
-
Suzuki-Miyaura Coupling: The resulting pyrimidine-2-ylmethyl boronic ester can then be coupled with an aryl or heteroaryl halide.
General Procedure for Suzuki-Miyaura Coupling (of the corresponding boronic ester):
-
In a reaction vessel, combine the pyrimidine-2-ylmethyl boronic ester (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon, nitrogen).
-
A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is added.
-
The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Diagram: Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
Low reactivity of the chloromethyl group can sometimes be encountered. Here are some key considerations for troubleshooting:
-
Solvent Choice: Protic solvents can solvate the nucleophile, reducing its reactivity. Switching to a polar aprotic solvent like DMF or DMSO can enhance nucleophilicity.[5]
-
Base Selection: Ensure the use of a non-nucleophilic base of sufficient strength to facilitate the reaction without competing with the intended nucleophile.[5]
-
Temperature: Gently increasing the reaction temperature in 10-20 °C increments can improve reaction rates. Monitor for decomposition at elevated temperatures.[5]
Safety Considerations
-
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving sodium hydride are highly exothermic and produce flammable hydrogen gas. These should be performed with extreme caution in a well-ventilated fume hood and under an inert atmosphere.
-
Palladium catalysts can be toxic and should be handled with care.
Conclusion
This compound is a highly effective synthetic intermediate for the elaboration of the pyrimidine core. The protocols and insights provided herein offer a solid foundation for its application in medicinal chemistry and drug discovery programs. The primary reactivity through SN2 displacement of the chloride allows for the straightforward introduction of a wide variety of functional groups. For more complex modifications, multi-step sequences involving palladium-catalyzed cross-coupling reactions can be envisioned. Careful consideration of reaction conditions and appropriate safety measures are paramount for successful and safe execution of these synthetic transformations.
References
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Sigma-Aldrich.
- Herrmann, W. A. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Chemical and Pharmaceutical Research.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Drug Delivery and Therapeutics.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step involves the formation of a substituted pyrimidine ring, followed by the introduction of the piperidine moiety and the chloromethyl group. A common approach is the reaction of 2,4-dichloropyrimidine with piperidine to form 2-chloro-4-(piperidin-1-yl)pyrimidine, followed by a subsequent reaction to introduce the chloromethyl group at the 2-position. An alternative is to start with a precursor that already contains the 2-methyl group, which is then chlorinated.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, choice of base, and solvent are crucial. For the nucleophilic substitution of a chlorine atom on the pyrimidine ring with piperidine, the temperature needs to be controlled to avoid side reactions. During the chlorination of a methyl group, the choice of chlorinating agent and the reaction conditions will determine the selectivity for the monochlorinated product over di- and tri-chlorinated impurities.
Q3: What are the expected major side products in this synthesis?
A3: The side products can originate from either the chlorination step or the nucleophilic substitution step. Common side products include over-chlorinated pyrimidines (e.g., 2-(dichloromethyl)- and 2-(trichloromethyl)-derivatives), the hydrolyzed product 2-(hydroxymethyl)-4-(piperidin-1-yl)pyrimidine, and potential dimers. Under harsh conditions, nucleophilic aromatic substitution (SNAr) on the pyrimidine ring can also occur, though it is generally less favored.[1]
Q4: How can I best purify the final product?
A4: Column chromatography on silica gel is a common and effective method for purifying this compound from its side products. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically used. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of reagents. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature incrementally. Ensure all reagents are pure and dry. |
| Side Reactions | The formation of significant amounts of side products will naturally lower the yield of the desired product. | Refer to the side product troubleshooting sections below to identify and minimize the formation of specific impurities. |
| Product Degradation | The 2-(chloromethyl) group can be susceptible to hydrolysis or other degradation pathways, especially at elevated temperatures or in the presence of nucleophilic solvents.[1] | Run the reaction at the lowest effective temperature. Use a non-protic, anhydrous solvent to minimize hydrolysis. |
| Inefficient Purification | Product loss during workup and purification steps can significantly impact the final yield. | Optimize your extraction and chromatography procedures. Ensure the chosen solvent system for chromatography provides good separation. |
Problem 2: Presence of an Impurity with a Mass of +16 Da compared to the starting material (Hydrolysis)
If you observe a mass corresponding to the replacement of the chloro group with a hydroxyl group, this is likely due to hydrolysis.
| Possible Cause | Explanation | Suggested Solution |
| Presence of Water | The 2-(chloromethyl) group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding alcohol. This can occur if wet solvents or reagents are used, or if the reaction is exposed to atmospheric moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Aqueous Workup | Prolonged exposure to water during the workup can lead to hydrolysis. | Minimize the time the product is in contact with aqueous layers during extraction. Ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. |
Problem 3: Presence of Impurities with Masses of +34 Da and +68 Da (Over-chlorination)
These impurities are likely the di- and tri-chlorinated side products, respectively. This is more common when starting from a 2-methylpyrimidine precursor.
| Possible Cause | Explanation | Suggested Solution |
| Excess Chlorinating Agent | Using a large excess of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)) can lead to multiple chlorinations of the methyl group. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can favor over-chlorination. | Perform the chlorination at a lower temperature. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed and before significant amounts of over-chlorinated products are formed. |
Problem 4: Presence of a High Molecular Weight Impurity (Dimerization)
The observation of a peak in the mass spectrum corresponding to approximately double the mass of the product or a related intermediate may indicate dimerization.
| Possible Cause | Explanation | Suggested Solution |
| Intermolecular SN2 Reaction | A molecule of the piperidinyl pyrimidine can act as a nucleophile, attacking the chloromethyl group of another molecule, leading to the formation of a dimer. This is more likely at higher concentrations. | Use more dilute reaction conditions. Add the 2-(chloromethyl)pyrimidine precursor slowly to the reaction mixture containing piperidine to maintain a low concentration of the electrophile. |
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway and Key Side Products
The following diagram illustrates the general synthetic route and the formation of common side products.
Caption: A step-by-step troubleshooting flowchart.
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle, ensuring a uniform and crack-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
-
G. A. M. El-Hag, et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(5), 1399. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Notes.
-
H. G. O. Gottlieb, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Technical Support Center: Purification of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Welcome to the technical support resource for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
The inherent reactivity of the chloromethyl group, combined with the basicity of the piperidine moiety, presents a unique set of purification challenges. This guide offers a structured, problem-solving approach to achieving high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter during the purification of this compound.
Q1: My final product is a persistent oil and fails to crystallize. How can I obtain a solid?
A1: This is a common issue, often caused by residual solvents or minor impurities inhibiting lattice formation.
Root Cause Analysis: The piperidine group increases the molecule's polarity and conformational flexibility, which can favor an amorphous or oily state. Impurities can act as "defects," disrupting the ordered packing required for crystallization.
Step-by-Step Solution:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under high vacuum for several hours, possibly with gentle warming (e.g., 30-40°C) if the compound's stability permits.
-
Solvent Titration (Anti-Solvent Crystallization):
-
Dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane, or petroleum ether) dropwise while vigorously stirring.
-
Continue adding the anti-solvent until persistent cloudiness is observed.
-
If no solid forms, try gently scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Cool the mixture in an ice bath or refrigerator to promote precipitation.
-
-
Switch to Chromatography: If crystallization fails, the most reliable alternative is purification by column chromatography. This method separates compounds based on polarity, effectively removing the impurities that may be preventing crystallization.[1][2]
Q2: I'm seeing significant product degradation during silica gel column chromatography. What's happening and how can I prevent it?
A2: The issue is likely the acidic nature of standard silica gel, which can catalyze the hydrolysis of the reactive chloromethyl group.
Causality Explained: The benzylic-like chloromethyl group on the pyrimidine ring is highly susceptible to nucleophilic substitution. The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can activate the chlorine leaving group. Water present in the solvent or on the silica surface then acts as a nucleophile, leading to the formation of the corresponding alcohol, (4-(piperidin-1-yl)pyrimidin-2-yl)methanol. The basic piperidine nitrogen can also interact strongly with the acidic silica, causing significant tailing and streaking on the column.
Workflow for Stable Purification:
Sources
Technical Support Center: A Guide to the Stability and Handling of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Introduction: Welcome to the technical support center for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine. This molecule is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in introducing the 4-(piperidin-1-yl)pyrimidine moiety. However, its chemical structure, specifically the presence of a reactive chloromethyl group on an electron-deficient pyrimidine ring, imparts a significant degree of instability that must be carefully managed to ensure experimental success and reproducibility.[1] This guide provides in-depth, field-proven insights into the stability profile, degradation pathways, and optimal handling procedures for this compound. It is designed for researchers, scientists, and drug development professionals to proactively address challenges and troubleshoot issues arising from its inherent reactivity.
Section 1: Foundational Stability Profile
The stability of this compound is not absolute and is critically influenced by several environmental factors. The primary site of reactivity is the chloromethyl group, which behaves as a reactive electrophile or alkylating agent.[1][2] Understanding the factors that promote its degradation is the first step toward mitigating it.
Caption: Key factors influencing the stability of the compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and stability of this compound.
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway is nucleophilic substitution at the chloromethyl group.[2] In the presence of water, even atmospheric moisture, the compound readily undergoes hydrolysis to form the corresponding, and often inactive, 2-(hydroxymethyl)-4-(piperidin-1-yl)pyrimidine.[2] This occurs because the chloromethyl group is a potent alkylating agent, susceptible to attack by nucleophiles.[2]
Caption: Primary hydrolysis degradation pathway.
Q2: What are the officially recommended storage conditions for the solid compound?
A2: To maintain long-term integrity and purity, the solid compound must be stored under controlled conditions that minimize exposure to degradants. Based on data for structurally similar compounds like 2-(Chloromethyl)pyrimidine hydrochloride, the following conditions are strongly recommended.[3]
| Condition | Temperature | Duration | Rationale |
| Long-Term Storage | -20°C | ≥ 4 years | Minimizes thermal degradation and slows kinetic processes like hydrolysis.[3] |
| Atmosphere | Dry / Inert | Indefinite | Prevents ingress of moisture, the primary cause of hydrolysis.[1][3] |
| Container | Tightly Sealed | Indefinite | Acts as a physical barrier against atmospheric moisture.[3] |
| Light | Protected (Amber Vial) | Indefinite | Protects against potential photodegradation, a common issue for complex organic molecules.[3] |
Q3: Which solvents should I use for preparing stock solutions, and how should they be stored?
A3: The choice of solvent is critical. Due to the compound's reactivity, aprotic, non-nucleophilic solvents are required.[2]
-
Recommended Solvents: Anhydrous Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are suitable for preparing stock solutions for immediate use.[2][3]
-
Best Practice: Always prepare solutions fresh before an experiment. Long-term stability in any solvent is not guaranteed.[2]
-
Solution Storage: If short-term storage is unavoidable, aliquot the stock solution into single-use vials to prevent contamination from repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for use within one month or at -80°C for use within six months.[2]
Q4: Why are protic solvents like water, methanol, or ethanol problematic?
A4: Protic solvents are nucleophilic and will actively degrade the compound.[2]
-
Water: Causes hydrolysis to the 2-(hydroxymethyl) analog.
-
Alcohols (Methanol, Ethanol): Cause solvolysis, leading to the formation of the corresponding 2-(methoxymethyl)- or 2-(ethoxymethyl)-pyrimidine ethers.[2] Using these solvents for anything other than an intended reaction will lead to rapid degradation of the starting material and compromised experimental results.
Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound. What might these be?
A5: Unexpected peaks are almost certainly degradation products.[2] The identity depends on the solvent and handling conditions.
-
In aqueous or non-anhydrous aprotic solvents: The most likely impurity is the hydrolysis product, 2-(hydroxymethyl)-4-(piperidin-1-yl)pyrimidine.[2]
-
In alcohol-based solvents: You are likely observing the corresponding ether adduct (e.g., 2-(methoxymethyl)- or 2-(ethoxymethyl)- analog).[2] It is crucial to use a validated, stability-indicating analytical method, such as HPLC-UV, that can resolve the parent compound from its potential degradants.[3]
Section 3: Troubleshooting Guide
This table provides a systematic approach to resolving common experimental issues related to the instability of this compound.
| Problem Observed | Probable Cause (Instability-Related) | Recommended Solution & Rationale |
| Low or No Yield in Reaction | Degradation of the starting material prior to or during the reaction. | 1. Verify Purity: Confirm the purity of the solid compound via HPLC or NMR before use. 2. Use Anhydrous Conditions: Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Nitrogen, Argon) to prevent hydrolysis. 3. Fresh Solutions: Prepare solutions of the compound immediately before adding them to the reaction mixture. |
| Inconsistent/Irreproducible Results | Variable degradation of the compound between experiments. | 1. Standardize Handling: Implement a strict, standardized protocol for storing, weighing, and dissolving the compound. 2. Control Temperature: Keep the compound and its solutions cold when not in immediate use. 3. Aliquot Stock: Use single-use aliquots of stock solutions to avoid contamination and degradation from repeated handling of a bulk solution.[2] |
| Appearance of New Spots on TLC or Peaks in HPLC | Formation of degradation products in solution over time. | 1. Immediate Analysis: Analyze samples as quickly as possible after preparation. 2. Use a Stability-Indicating Method: Develop or use an HPLC method that can separate the parent compound from its key degradants (e.g., the hydrolyzed product). This is essential for accurate quantification.[3][4] |
| Reaction Fails with Nucleophilic Reagents | The intended nucleophile is competing with residual water or other nucleophilic impurities in the reaction mixture. | 1. Dry Reagents: Ensure all reaction components, including bases and other reagents, are thoroughly dried. 2. Use Anhydrous Solvents: Employ high-quality, anhydrous solvents to minimize side reactions. 3. Re-evaluate Reaction Conditions: Consider that the compound's high reactivity may require modified, milder conditions than anticipated. |
Section 4: Experimental Protocol: Forced Degradation Study
To build confidence in your analytical methods and fully characterize the stability of this compound, a forced degradation study is essential.[4] This involves subjecting the compound to harsh conditions to intentionally generate degradation products, which is critical for developing a truly stability-indicating analytical method.[4]
Objective: To identify the potential degradation products of this compound under various stress conditions and to validate an HPLC method for its stability assessment.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Stress Conditions: For each condition, treat an aliquot of the stock solution as described in the table below. Include an unstressed control sample (diluted stock solution) for comparison.
| Stress Condition | Procedure | Time |
| Acid Hydrolysis | Mix 1 mL stock with 1 mL of 0.1 M HCl. Heat in a water bath at 60°C. | 2, 4, 8 hours |
| Base Hydrolysis | Mix 1 mL stock with 1 mL of 0.1 M NaOH at room temperature. | 30, 60, 120 mins |
| Oxidative | Mix 1 mL stock with 1 mL of 3% H₂O₂ at room temperature. | 2, 4, 8 hours |
| Thermal | Store solid compound in an oven at 80°C. Dissolve in ACN before analysis. | 24, 48 hours |
| Photolytic | Expose the stock solution in a quartz cuvette to UV (254 nm) and visible light. | 24, 48 hours |
-
Sample Processing: At each time point, withdraw a sample. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze all stressed samples, the unstressed control, and a blank by a reverse-phase HPLC method. Monitor at a suitable wavelength (e.g., determined from a UV scan).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation.
-
Check for the appearance of new peaks (degradation products).
-
Use a Diode Array Detector (DAD) to assess peak purity and determine if the parent peak co-elutes with any degradants. This validates the method as "stability-indicating."
-
By following this guide, researchers can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful experimental outcomes.
References
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives. Benchchem.
- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Benchchem.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Pyrimidine metabolism. Wikipedia.
- Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
An advanced technical support guide for researchers, scientists, and drug development professionals on the optimization of reaction conditions for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine.
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of this compound, a key building block in medicinal chemistry. As Senior Application Scientists, we have designed this document to move beyond simple protocols, focusing on the chemical principles and mechanistic reasoning behind each experimental step to empower you to resolve challenges in your synthesis.
Section 1: Recommended Synthetic Pathway
The most reliable and scalable synthesis of this compound is achieved through a two-step process. This pathway begins with a regioselective nucleophilic aromatic substitution (SNAr) to install the piperidine moiety, followed by a selective free-radical chlorination of the 2-methyl group. This approach separates two distinct and well-understood reaction types, allowing for more straightforward optimization and troubleshooting.
Caption: Recommended two-step synthetic workflow.
Section 2: Step 1 - Synthesis of 2-Methyl-4-(piperidin-1-yl)pyrimidine (Intermediate)
This step involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the pyrimidine ring by piperidine. The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems, leading to high regioselectivity.[1][2]
Frequently Asked Questions & Troubleshooting
Q1: What are the optimal starting conditions for the SNAr reaction?
A1: The reaction is typically performed by heating 2-methyl-4-chloropyrimidine with piperidine in a suitable solvent. Piperidine can act as both the nucleophile and the base to neutralize the HCl byproduct. Using a slight excess of piperidine is recommended to drive the reaction to completion.
Table 1: Recommended Starting Conditions for Step 1
| Parameter | Recommendation | Rationale |
| Piperidine | 1.5 - 2.5 equivalents | Acts as both nucleophile and acid scavenger. Excess drives the reaction equilibrium towards the product. |
| Solvent | Acetonitrile, DMF, or Ethanol | Polar aprotic solvents like acetonitrile or DMF effectively solvate the intermediates. Ethanol is also a viable protic option.[3] |
| Temperature | 60 - 80 °C (or reflux) | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.[3] |
| Time | 4 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent potential side reactions with atmospheric moisture and oxygen, although not always strictly necessary. |
Q2: My reaction shows low conversion. How can I drive it to completion?
A2: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Caption: Troubleshooting workflow for low conversion in Step 1.
-
Reagent Purity: Ensure the 2-methyl-4-chloropyrimidine is pure and the piperidine is not carbonated from air exposure. Solvents must be anhydrous.
-
Temperature: Gradually increase the reaction temperature in 10 °C increments. In many cases, refluxing in acetonitrile (82 °C) is sufficient.
-
External Base: If using only a slight excess of piperidine, the generated piperidinium hydrochloride salt can sometimes hinder the reaction. Adding a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) can improve the rate by ensuring a sufficient concentration of free piperidine is always available.[3]
Q3: What is the recommended work-up and purification procedure?
A3: A standard aqueous work-up is usually effective for isolating the intermediate.
Protocol 1: Work-up and Purification of 2-Methyl-4-(piperidin-1-yl)pyrimidine
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove inorganic salts and residual DMF if used.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product, often an oil or low-melting solid, can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective.
Section 3: Step 2 - Synthesis of this compound (Final Product)
This step involves the chlorination of the activated methyl group at the C2 position. A free-radical pathway is the most effective method, as the benzylic-like protons of the 2-methyl group are susceptible to radical abstraction.
Frequently Asked Questions & Troubleshooting
Q1: Which chlorinating agent and initiator system should I use?
A1: N-Chlorosuccinimide (NCS) is the preferred chlorinating agent due to its ease of handling and selectivity compared to reagents like sulfuryl chloride or chlorine gas. A radical initiator is required to start the chain reaction.
Table 2: Recommended Reagents for Radical Chlorination (Step 2)
| Reagent | Role | Stoichiometry | Rationale |
| N-Chlorosuccinimide (NCS) | Chlorine Radical Source | 1.0 - 1.1 equivalents | Provides a controlled source of chlorine radicals. Using a large excess leads to over-chlorination. |
| AIBN or Benzoyl Peroxide | Radical Initiator | 0.05 - 0.1 equivalents | Decomposes upon heating to generate initial radicals that start the chain reaction. |
| Solvent | Carbon Tetrachloride (CCl₄) or Benzene | Anhydrous, non-polar | These solvents facilitate the radical chain process and are poor radical traps themselves. Note: Due to toxicity, consider safer alternatives if possible, though they may be less effective. |
| Temperature | Reflux (77-80 °C) | Required for the thermal decomposition of the initiator and to propagate the radical chain. |
Q2: My main problem is selectivity. I'm getting a mixture of mono- and di-chlorinated products. How can this be controlled?
A2: This is the most critical challenge in this step. Controlling selectivity is paramount and depends almost entirely on stoichiometry and reaction monitoring.
-
Control Stoichiometry: Use no more than 1.1 equivalents of NCS. It is better to have a slightly incomplete reaction and recover some starting material than to form the inseparable di-chlorinated byproduct.
-
Slow Addition: If control is still difficult, add the NCS portion-wise or as a solution via a syringe pump over 1-2 hours. This keeps the instantaneous concentration of the chlorinating agent low.
-
Monitor Closely: Take aliquots from the reaction every 30-60 minutes and analyze by TLC or LC-MS. Stop the reaction as soon as the starting material is mostly consumed but before significant amounts of the di-chloro product appear.
Q3: The final product seems to decompose during purification on silica gel. What are the best practices for purification?
A3: The 2-(chloromethyl) group is a potent electrophile, making the final product sensitive to nucleophiles (including water) and acidic conditions. The nitrogen atoms in the molecule can also promote decomposition.
Protocol 2: Purification of this compound
-
Acid-Free Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filter cake with a small amount of cold CCl₄. Do NOT perform an aqueous work-up unless absolutely necessary, and if so, ensure it is neutral or slightly basic and brief.
-
Neutralized Chromatography: If column chromatography is required, pre-treat the silica gel. Slurry the silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica surface, preventing on-column degradation.
-
Rapid Purification: Perform the chromatography as quickly as possible. Use a slightly higher pressure to speed up the elution.
-
Alternative - Salt Formation: For long-term storage, consider converting the product to its hydrochloride salt. After the initial filtration, concentrate the solvent, redissolve the residue in anhydrous diethyl ether or ethyl acetate, and bubble dry HCl gas through the solution (or add a solution of HCl in ether). The hydrochloride salt will often precipitate and can be collected by filtration.[4] This form is generally more stable.
Section 4: Quality Control & Characterization
Confirming the structure and purity of the final product is essential. Below are the expected analytical signatures.
-
¹H NMR: Expect a characteristic singlet for the chloromethyl (-CH₂Cl) protons around δ 4.6-4.8 ppm. The piperidine and pyrimidine protons will appear in their respective expected regions.
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (M⁺). Crucially, look for the characteristic isotopic pattern of a molecule containing one chlorine atom, which is an (M) peak and an (M+2) peak with an intensity ratio of approximately 3:1.
-
Purity (LC-MS / HPLC): Purity should be assessed using LC-MS or HPLC to ensure the absence of starting material and over-chlorinated byproducts.
Section 5: References
-
DeMilo, A. et al. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available from: [Link]
-
Cowden, C. J. et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available from: [Link]
-
European Patent Office. A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents. Available from:
Sources
Technical Support Center: Troubleshooting Failed Reactions of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Introduction
Welcome to the technical support center for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate, valued for its reactive chloromethyl group which allows for the straightforward introduction of the 4-(piperidin-1-yl)pyrimidine moiety onto a wide range of molecules.
The primary reactivity of this compound is centered on the nucleophilic substitution of the chloride atom. However, like any chemical reaction, challenges such as low yield, formation of side products, and product degradation can arise. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and field-proven solutions.
Core Chemistry: The Nucleophilic Substitution Mechanism
The synthetic utility of this compound stems from its susceptibility to nucleophilic substitution. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon (the carbon atom of the -CH₂Cl group), making it an excellent substrate for bimolecular nucleophilic substitution (Sɴ2) reactions.[1] In a typical Sɴ2 reaction, a nucleophile attacks the carbon atom, and in a single, concerted step, the chloride ion is displaced.[1]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Category 1: Reaction Failure or Low Yield
Question 1: My reaction is not proceeding, or the yield is very low. What are the common causes and how can I fix it?
This is a frequent issue that can often be traced back to reaction setup and conditions. A systematic approach is key to identifying the root cause.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities, especially moisture, in your reactants or solvent can halt the reaction.[2]
-
Action: Ensure your this compound, nucleophile, and any additives are pure and dry. Dry your solvents using appropriate methods (e.g., molecular sieves) if they are not from a freshly opened bottle.
-
-
Nucleophile Reactivity: The strength of your nucleophile is critical.
-
Causality: Weakly nucleophilic species (e.g., neutral alcohols, hindered amines) will react slowly or not at all. Negatively charged nucleophiles are generally more potent than their neutral counterparts (e.g., RO⁻ is much more nucleophilic than ROH).[3]
-
Action: If you are using a weak nucleophile like an alcohol or a thiol, you must deprotonate it first with a suitable non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide) to generate the more reactive alkoxide or thiolate anion.[1]
-
-
Inappropriate Solvent Choice: The solvent plays a profound role in an Sɴ2 reaction's success.
-
Causality: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for Sɴ2 reactions because they solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving the nucleophile "bare" and highly reactive.[4][5] Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity and slows down the reaction.[4][5]
-
Action: Switch to a polar aprotic solvent. See the table below for guidance.
-
| Solvent | Type | Dielectric Constant | Notes |
| DMF (Dimethylformamide) | Polar Aprotic | 37 | Excellent choice, solubilizes many reactants. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Good alternative to DMF, often easier to remove. |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | 47 | Highly polar, can accelerate slow reactions. Difficult to remove. |
| THF (Tetrahydrofuran) | Polar Aprotic | 7.6 | Less polar, but effective for many reactions. |
| Ethanol / Methanol | Polar Protic | 25 / 33 | Avoid for Sɴ2 reactions if possible, as they reduce nucleophile reactivity.[4][5] |
-
Incorrect Stoichiometry or Presence of a Base:
-
Causality: For nucleophiles that are salts of weak acids (e.g., phenols, thiols, secondary amines), a base is required to deprotonate them in situ or to neutralize the HCl generated if the nucleophile is a primary or secondary amine.[1] An insufficient amount of base will result in incomplete conversion.
-
Action: Use at least 1.0-1.2 equivalents of your nucleophile. If a base is needed, use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in 1.5-2.2 equivalents.[1]
-
-
Reaction Temperature and Time:
-
Causality: While many Sɴ2 reactions proceed at room temperature, sluggish reactions can be accelerated by gentle heating (e.g., 40-60 °C). However, excessive heat can lead to degradation or side reactions.
-
Action: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and temperature.[6] Start at room temperature and only apply heat if the reaction is not progressing.
-
Category 2: Formation of Impurities and Side Products
Question 2: My reaction is working, but I'm seeing significant side products. What are they and how can I suppress them?
The formation of impurities often points to competing reaction pathways or subsequent reactions of the desired product.
Potential Causes & Solutions:
-
Elimination (E2) Reaction:
-
Causality: If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it can promote the E2 elimination of HCl to form a methylene pyrimidine intermediate, which can then polymerize or lead to other byproducts.
-
Action: Use a less hindered base if one is required. Ensure the nucleophile is a "soft" nucleophile, which favors substitution over elimination.
-
-
Reaction at the Pyrimidine Ring (SɴAr):
-
Causality: While the chloromethyl group is the primary site of reaction, under harsh conditions (high heat, very strong nucleophiles), nucleophilic aromatic substitution (SɴAr) on the pyrimidine ring itself is a theoretical possibility, though less likely.
-
Action: Maintain mild reaction conditions (room temperature to ~60 °C). Avoid overly aggressive nucleophiles if possible.
-
-
Intramolecular Cyclization:
-
Causality: If your nucleophile contains another reactive functional group, particularly a leaving group, you may observe unexpected intramolecular cyclization products. For example, reacting with an amino alcohol could potentially lead to cyclization.[7]
-
Action: If your nucleophile is bifunctional, consider protecting one of the functional groups to prevent unwanted side reactions.
-
Category 3: Product Instability and Degradation
Question 3: My product appears to form but then disappears or degrades during the reaction, workup, or purification. Why is this happening?
The product, containing a piperidine ring and a pyrimidine ring, has functional groups that can be susceptible to degradation under certain conditions.
Potential Causes & Solutions:
-
Oxidation of the Piperidine Nitrogen:
-
Causality: The tertiary amine of the piperidine ring is susceptible to oxidation, especially if exposed to air for long periods, strong oxidizing agents, or certain metal catalysts. This can lead to the formation of an N-oxide.[8]
-
Action: Perform reactions under an inert atmosphere (Nitrogen or Argon). During workup, minimize exposure to air. Avoid strong oxidizing agents.
-
-
Hydrolysis or Ring Opening:
-
Causality: Pyrimidine rings can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[9]
-
Action: Use mild conditions for your reaction workup. Neutralize the reaction mixture carefully. Use saturated sodium bicarbonate solution instead of strong bases like NaOH for washing, and use brine and dry over sodium/magnesium sulfate.
-
-
Thermal Degradation:
-
Causality: High temperatures during purification (e.g., high-temperature distillation) or on a rotary evaporator can cause decomposition.[8]
-
Action: Remove solvent under reduced pressure without excessive heating. If using column chromatography, do not let the column run dry and heat up.
-
Category 4: Purification Challenges
Question 4: I'm having difficulty purifying my final product. What are the best methods?
Effective purification is crucial for obtaining material of high purity for subsequent steps or biological testing.[10]
Recommended Purification Protocols:
-
Flash Column Chromatography: This is the most common method for purifying products from complex reaction mixtures.[10]
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. A gradient from 100% Hexanes to 50-100% Ethyl Acetate is a good starting point. Adding a small amount of triethylamine (~0.5%) to the mobile phase can help prevent the product from streaking on the silica gel if it is basic.
-
-
Recrystallization: If your product is a solid and has moderate to high purity after initial workup, recrystallization is a cost-effective and scalable purification method.[10]
-
Protocol:
-
Solvent Selection: Find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold. Common solvents include ethanol, isopropanol, or ethyl acetate/hexanes.[10]
-
Dissolution: Dissolve your crude product in the minimum amount of boiling solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10]
-
-
-
Preparative HPLC: For obtaining very high purity material or for separating closely related impurities, preparative reverse-phase HPLC is the method of choice.[10]
Detailed Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for reacting this compound with a generic alcohol nucleophile (ROH).
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq) and anhydrous DMF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Addition of Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Gentle heating to 50 °C can be applied if the reaction is slow.[6]
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography as described in the section above.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel-coated TLC plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the pencil line.
-
Elution: Place the TLC plate in a chamber containing the chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line.
-
Visualization: Once the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
References
- Technical Support Center: Synthesis of Pyrimidine Deriv
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). Benchchem.
- What is the effect of solvent on SN2?. (2018). Quora.
-
Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109–9114. [Link]
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). Benchchem.
- What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. (2017). Quora.
-
Analysis of solvent effect on SN2 reactions by different theoretical models. (n.d.). ResearchGate. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). Benchchem.
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. (2025). Benchchem.
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). PMC. [Link]
-
CHAPTER 9. SUBSTITUTION REACTIONS. (2016). Organic Chemistry. [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). PMC. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ochem.as.uky.edu [ochem.as.uky.edu]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Welcome to the technical support guide for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this versatile synthetic intermediate. Our goal is to provide not just protocols, but a foundational understanding of the purification principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Understanding the Impurity Profile
Before selecting a purification strategy, it is critical to understand the potential impurities that may be present in your crude product. The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine scaffold with piperidine.
Commonly Encountered Impurities:
-
Unreacted Starting Materials: Residual 2,4-dichloropyrimidine or piperidine.
-
Isomeric Byproducts: 4-(Chloromethyl)-2-(piperidin-1-yl)pyrimidine, if the starting material allows for non-selective substitution.
-
Bis-substitution Products: 2,4-di(piperidin-1-yl)pyrimidine, where piperidine has displaced both chlorine atoms.
-
Hydrolysis Products: 2-(Hydroxymethyl)-4-(piperidin-1-yl)pyrimidine, resulting from the reaction of the reactive chloromethyl group with water during the reaction or workup.[1]
-
Solvent Adducts & Reagent-Related Impurities: Impurities derived from solvents or reagents used in the synthesis, such as byproducts from chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2]
A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹H NMR is essential to identify the nature and approximate quantity of these impurities, which will guide your purification strategy.
Part 2: Purification Strategies & Troubleshooting (Q&A Format)
This section provides answers to common questions and issues encountered during the purification of this compound.
Q1: My crude material is a dark, oily residue. What is the best initial purification step to handle a large volume of crude product?
Answer: For multi-gram scale purification of an impure oil, an Acid-Base Extraction is often the most effective and scalable first step. This technique leverages the basicity of the nitrogen atoms in the pyrimidine and piperidine rings to separate the target compound from non-basic impurities.[3][4]
The principle is to convert the water-insoluble basic compound into a water-soluble salt by treating it with an acid. Neutral organic impurities will remain in the organic phase and can be washed away.
dot
Caption: Workflow for Acid-Base Extraction Purification.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the acid extraction 2-3 times to ensure complete transfer.
-
Wash: Combine the acidic aqueous layers. Wash this combined layer with a small amount of fresh ethyl acetate or DCM to remove any trapped neutral impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), while stirring until the pH is greater than 10. You may observe the product precipitating or making the solution cloudy.
-
Re-extraction: Extract the now basic aqueous layer with fresh ethyl acetate or DCM (3x). The deprotonated, neutral product will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q2: My product contains an impurity with very similar polarity that co-elutes on TLC. How can I achieve high purity?
Answer: When dealing with impurities of similar polarity, Column Chromatography is the preferred method.[5][6][7] For a basic compound like this compound, success hinges on selecting the right stationary and mobile phases to maximize resolution.
A common issue is "peak tailing" on silica gel, which is caused by the interaction of the basic amine groups with acidic silanol groups (Si-OH) on the silica surface. This can be suppressed by modifying the mobile phase.
Table 1: Recommended Column Chromatography Conditions
| Parameter | Recommendation | Rationale & Expert Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. Its slightly acidic nature requires mobile phase modification for basic analytes.[5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient with 0.5-1% Triethylamine (TEA) | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate content. The TEA is crucial; it deactivates the acidic sites on the silica gel, preventing peak tailing and improving separation.[5] |
| Alternative Mobile Phase | Dichloromethane/Methanol gradient with 0.5% Ammonium Hydroxide | For more polar impurities, a DCM/MeOH system provides greater eluting power. The ammonium hydroxide serves the same purpose as TEA, minimizing tailing of basic compounds.[5] |
| TLC Analysis | Use the same solvent system as the column, including the TEA or NH₄OH. | This ensures that the Rf values observed on the TLC plate are representative of the behavior on the column. An ideal Rf for separation is between 0.2 and 0.4.[5] |
Detailed Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better resolution.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent according to the separation observed on TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require placing the product under high vacuum.
Q3: After chromatography, my product is a solid. How can I perform a final polishing step to improve crystalline quality and remove residual solvent?
Answer: Recrystallization is an excellent final step for obtaining a high-purity, crystalline solid. The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
dot
Caption: Step-by-step recrystallization workflow.
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Type | Procedure & Comments |
| Isopropanol (IPA) | Single Solvent | An excellent starting point. Has a good balance of polarity. |
| Ethyl Acetate / Hexane | Solvent/Anti-solvent | Dissolve the compound in a minimum amount of hot ethyl acetate. Slowly add hexane (the anti-solvent) until the solution becomes faintly cloudy. Re-heat to clarify, then allow to cool slowly. |
| Ethanol / Water | Solvent/Anti-solvent | Similar to EtOAc/Hexane. Dissolve in hot ethanol and add water dropwise until persistent turbidity is observed. This is effective for moderately polar compounds.[8] |
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound's melting point is below the solvent's boiling point. Try using a larger volume of solvent or a different solvent system.
-
No Crystals Form: The solution may be too dilute, or crystallization may need to be induced. Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous batch.
Part 3: Purity Assessment
After any purification procedure, it is imperative to confirm the purity and identity of the final product.
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of structurally similar impurities.
-
LC-MS: Provides accurate mass confirmation and a quantitative measure of purity (e.g., >98% by peak area at a specific wavelength). A sensitive LC-MS/MS method can even be developed to detect trace-level genotoxic impurities if required for pharmaceutical applications.[9][10]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
By systematically applying these principles of extraction, chromatography, and recrystallization, researchers can confidently remove impurities from this compound and obtain material of high purity suitable for downstream applications in drug discovery and development.
References
- Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Benchchem. Technical Support Center: Synthesis of Pyrimidine Derivatives.
-
Manetti, F., et al. (2015). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Online] Available at: [Link]
-
Manetti, F., et al. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena AIR. [Online] Available at: [Link]
- Benchchem. Troubleshooting common issues in pyrimidine synthesis.
- Google Patents. Purification of heterocyclic organic nitrogen compounds.
-
Pearson. Acid-Base Properties of Nitrogen Heterocycles. [Online] Available at: [Link]
-
Pharmaffiliates. 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine. [Online] Available at: [Link]
-
Wikipedia. Pyrimidine. [Online] Available at: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Online] Available at: [Link]
-
Elmhurst College. Purine and Pyrimidine Metabolism. [Online] Available at: [Link]
- Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Online] Available at: [Link]
- Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Benchchem. An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery.
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Online] Available at: [Link]
-
ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Online] Available at: [Link]
-
PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Online] Available at: [Link]
-
Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. [Online] Available at: [Link]
-
ResearchGate. shows that replacement of solvent for recrystallization does not change... | Download Scientific Diagram. [Online] Available at: [Link]
-
Marumoto, R., et al. (1975). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Semantic Scholar. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Online] Available at: [Link]
-
MDPI. Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. [Online] Available at: [Link]
-
OSTI.GOV. Two-step heterocyclic nitrogen extraction from petroleum oils (Patent). [Online] Available at: [Link]
-
ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Online] Available at: [Link]
- Google Patents. Pyrido[4,3-d]pyrimidine compounds.
-
Veeprho. 2-(4-(Piperazin-1-Ylmethyl)Piperazin-1-Yl)Pyrimidine. [Online] Available at: [Link]
- Google Patents. Molecular Crystal of (4-(1,8-Naphthyridin-2-YL)Piperidin-1-YL)Pyrimidine Derivative.
Sources
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- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 3. Acid-Base Properties of Nitrogen Heterocycles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Welcome to the technical support guide for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges associated with this highly reactive intermediate. Due to its bifunctional nature—possessing both a nucleophilic piperidinyl group and a highly electrophilic chloromethyl group attached to an electron-deficient pyrimidine ring—this molecule requires careful handling to ensure experimental success and reproducibility. This guide provides in-depth answers to common questions, troubleshooting advice for unexpected results, and validated protocols to assess the stability of your compound.
Frequently Asked Questions & Troubleshooting
Question 1: I've dissolved my this compound, and within a short time, I see a new, more polar peak appearing in my HPLC/LC-MS analysis. What is happening?
This is the most common issue encountered with this and structurally related compounds. The primary cause is the rapid hydrolysis of the reactive chloromethyl group.
Causality and Mechanism:
The C-Cl bond in the chloromethyl group is highly polarized and activated by the electron-withdrawing pyrimidine ring. This makes the benzylic-like carbon atom highly electrophilic and an excellent target for nucleophilic attack. In the presence of even trace amounts of water (a common impurity in solvents like DMSO or present in aqueous buffers), the compound will undergo an SN2-like reaction, displacing the chloride ion to form the corresponding alcohol, 2-(Hydroxymethyl)-4-(piperidin-1-yl)pyrimidine.[1][2] This new compound is more polar, causing it to elute earlier on a reverse-phase HPLC column.
Caption: Logical workflow for troubleshooting reaction failures.
Question 3: What are the optimal storage conditions for both the solid compound and its stock solutions?
Proper storage is critical to maintaining the integrity of this compound. The recommendations below are based on best practices for analogous reactive intermediates. [3]
| Form | Temperature | Atmosphere | Light Condition | Justification & Expert Insight |
|---|---|---|---|---|
| Solid | -20°C (Long-term) 2-8°C (Short-term) | Tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen). | Protect from light. | Minimizes thermal degradation and prevents ingress of atmospheric moisture, which is the primary degradation trigger. The pyrimidine ring can be susceptible to photodegradation. [3][4] |
| Stock Solution | -80°C (Long-term) -20°C (Short-term) | Anhydrous, aprotic solvent (e.g., DMSO, DMF). Use vials with septa seals. | Protect from light (use amber vials). | Cryogenic storage slows the reaction rate with any trace nucleophiles. Aprotic solvents lack acidic protons and are non-nucleophilic, providing the most stable environment. [1]Never store in aqueous or alcoholic solutions. |
Protocols for Stability Assessment
To ensure the validity of your experimental results, it is crucial to understand the stability of your compound under your specific experimental conditions. The following protocol provides a framework for a forced degradation and solution stability study.
Protocol 1: Solution Stability Assessment Using HPLC-UV
Objective: To determine the rate of degradation of this compound in a chosen solvent system over time.
Materials:
-
This compound (of confirmed initial purity >98%)
-
Anhydrous DMSO or DMF
-
Solvent system of interest (e.g., PBS buffer, cell culture media, reaction buffer)
-
HPLC system with UV detector
-
Calibrated analytical balance and volumetric flasks
-
Amber HPLC vials
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO. This is your Master Stock .
-
Vortex until fully dissolved. This solution should be used immediately.
-
-
Incubation Sample Preparation:
-
Dilute the Master Stock into your solvent of interest (e.g., PBS, pH 7.4) to a final concentration of 100 µg/mL in an amber vial. Prepare enough volume for all time points.
-
This is your Test Solution .
-
-
Time-Zero (T₀) Analysis:
-
Immediately after preparing the Test Solution , inject an aliquot onto the HPLC system.
-
This analysis serves as the 100% or baseline measurement for the intact parent compound. Record the peak area of the parent compound.
-
-
Incubation:
-
Store the Test Solution under the desired experimental conditions (e.g., 25°C, 37°C). Ensure it is protected from light.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the Test Solution and inject it into the HPLC.
-
Record the peak area of the parent compound and the peak areas of any new degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T₀ peak area.
-
% Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
Plot % Remaining versus Time to determine the degradation kinetics.
-
Self-Validation Check: A good stability-indicating HPLC method should show a clear separation between the parent peak and the primary hydrolysis product peak, with the sum of their peak areas (at equivalent wavelengths) remaining relatively constant over the initial time points, demonstrating mass balance.
References
-
Mendes, M., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences. Available at: [Link]
-
Patil, S., et al. (2022). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Available at: [Link]
-
Richard, J. P., et al. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters. Available at: [Link]
-
van Gennip, A. H., et al. (2002). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. Available at: [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
Technical Support Center: A Guide to Preventing Dimerization of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-4-(piperidin-1-yl)pyrimidine. This guide provides in-depth, field-proven insights into a common challenge encountered during its use: the formation of unwanted dimers. As a highly valuable and reactive synthetic intermediate, understanding its behavior is paramount to achieving high-yield, clean reactions. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound is a heterocyclic organic compound frequently used as a building block in medicinal chemistry. Its utility stems from the highly reactive chloromethyl group (-CH₂Cl) attached to the pyrimidine ring.
-
Electrophilicity: The pyrimidine ring is an electron-deficient system, which withdraws electron density from the attached chloromethyl group. This makes the methylene carbon atom highly electrophilic and susceptible to attack by nucleophiles.
-
Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions.
This reactivity is precisely what makes it a powerful tool for introducing the pyrimidine-piperidine scaffold onto other molecules, often via S_N2 reactions with amines, thiols, or alcohols.[1] However, this same reactivity can lead to undesired side reactions if not properly controlled.
Q2: What is dimer formation and what is the likely mechanism for this compound?
Dimerization is a side reaction where two molecules of the starting material react with each other to form a single, larger molecule (a dimer). In the case of this compound, the most probable mechanism is an intermolecular S_N2 reaction, or "self-alkylation."
One molecule acts as the nucleophile while the other acts as the electrophile. Although the piperidine nitrogen is a tertiary amine, it can still, under certain conditions, be nucleophilic enough to attack the highly electrophilic chloromethyl carbon of a second molecule. This results in the formation of a quaternary ammonium salt linkage, creating a dimeric structure.
Caption: Recommended workflow for minimizing dimer formation.
Step-by-Step Protocol (Example: N-Alkylation of an Aniline)
-
Flask Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the substituted aniline (1.1 equivalents) and anhydrous potassium carbonate (2.0 - 2.5 equivalents). [1]2. Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a final reaction concentration of approximately 0.1 M.
-
Equilibration: Stir the suspension at room temperature for 20-30 minutes to ensure a homogenous mixture. Adjust to the desired reaction temperature (e.g., 0°C or room temperature).
-
Electrophile Preparation: In a separate, dry flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF.
-
Slow Addition: Using a syringe pump, add the solution of the electrophile to the stirring reaction mixture over 1-2 hours. A slow, dropwise addition is crucial.
-
Reaction: Allow the reaction to stir at the set temperature for 4-12 hours. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of starting material and the formation of the desired product versus the dimer.
-
Work-up and Purification: Upon completion, quench the reaction with water, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel. [1]
Q6: How do I choose the right base and solvent?
The choice of base and solvent is critical for directing the reaction toward the desired product.
-
Solvents: Anhydrous polar aprotic solvents are generally preferred as they effectively dissolve the reagents and promote S_N2 kinetics.
-
DMF (N,N-Dimethylformamide): Excellent solvating properties, but can be difficult to remove.
-
Acetonitrile (ACN): Good choice, easier to remove under vacuum. [2] * DMSO (Dimethyl sulfoxide): Highly polar, can accelerate S_N2 reactions, but very difficult to remove.
-
-
Bases: The base should be strong enough to deprotonate your nucleophile but should not be nucleophilic itself.
Table 2: Comparison of Common Bases
| Base | Type | Properties | Best For |
| K₂CO₃ | Weak, Inorganic | Insoluble, mild, non-nucleophilic. Easy to filter off. | General purpose; amines, phenols, thiols. [1][3] |
| Cs₂CO₃ | Weak, Inorganic | More soluble and often more effective than K₂CO₃, but more expensive. | Enhancing reactivity of less reactive nucleophiles. |
| DIPEA | Hindered, Organic | Soluble, non-nucleophilic amine base. Its salt is also soluble. | Reactions where an inorganic base is not suitable. |
| NaH | Strong, Non-nucleophilic | Powerful base for deprotonating alcohols and other weak nucleophiles. Generates H₂ gas. | Alcohols, thiols, or when a very strong base is required. Use with extreme caution. |
Q7: What analytical techniques can I use to monitor for dimer formation?
Regularly monitoring your reaction is key to successful troubleshooting.
-
Thin Layer Chromatography (TLC): This is the quickest method. The dimer will be significantly less polar than the starting material and will have a higher R_f value. You will see a new spot appear that is distinct from your starting material and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique. It will not only show a separate peak for the dimer but will also confirm its identity by its mass. The expected mass of the dimer will be: (2 x Molecular Weight of Monomer) - (Molecular Weight of HCl)
-
Nuclear Magnetic Resonance (¹H NMR): In the ¹H NMR of the crude reaction mixture, the characteristic singlet for the -CH₂Cl protons (typically around 4.5-5.0 ppm) will decrease. The formation of the dimer will result in a complex set of new signals in the aliphatic and aromatic regions.
Troubleshooting Guide
| Observation | Probable Cause(s) | Recommended Solution(s) |
| High R_f spot on TLC; LC-MS confirms dimer mass. | 1. Reaction concentration is too high.2. Incorrect order of addition. | 1. Dilute the reaction mixture (use more solvent).2. Employ "inverse addition": add the electrophile slowly to the nucleophile/base mixture. |
| Reaction is slow and dimer is the major product. | 1. Nucleophile is not sufficiently reactive.2. Base is too weak.3. Temperature is too low. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH for alcohols).2. Cautiously increase the reaction temperature in small increments, monitoring by TLC.3. Consider adding a catalyst like NaI or KI (Finkelstein reaction) if applicable. [4] |
| Multiple unknown spots appear on TLC. | 1. Starting material is degraded.2. Solvent is not anhydrous (hydrolysis). | 1. Verify the purity of the this compound by NMR or LC-MS before use.2. Use freshly distilled or commercially available anhydrous solvents. |
References
-
Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. (2024). Tetrahedron. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2008). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]
-
How to prevent dimer and trimerization of my protein during refolding? (2023). ResearchGate. Retrieved from [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2022). ACS Omega. Retrieved from [Link]
-
Guidelines for Safe Storage and Handling of Reactive Materials. (2010). CCPS (Center for Chemical Process Safety). Retrieved from [Link]
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Technical Support Center: Scale-Up of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine Production
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up synthesis of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine. We provide in-depth, experience-driven answers to critical questions, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often used to introduce the 4-(piperidin-1-yl)pyrimidine moiety into target molecules.[1] Its synthesis, while straightforward on a lab scale, presents distinct challenges during scale-up, primarily related to regioselectivity, impurity control, thermal management, and product stability. This guide focuses on the most common synthetic route, starting from 2,4-dichloropyrimidine, and addresses the critical issues at each stage.
Proposed Synthetic Pathway
The most industrially viable route involves a two-step process: a regioselective nucleophilic aromatic substitution (SNAr) followed by the conversion of a precursor group at the C2 position to the required chloromethyl functionality.
Caption: A common synthetic route for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter. The answers are structured to provide not only a solution but also the scientific reasoning behind it.
Part 1: Regioselective Piperidine Substitution
Question 1: During the reaction of 2,4-dichloropyrimidine with piperidine, I'm getting a significant amount of the 2-(piperidin-1-yl) isomer and the 2,4-di-substituted byproduct. How can I improve selectivity for the desired 4-substituted product?
Answer: This is a classic regioselectivity and stoichiometry control problem in pyrimidine chemistry.
-
Causality (The "Why"): The chlorine atom at the C4 position of the 2,4-dichloropyrimidine ring is inherently more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[2][3] This is due to greater stabilization of the Meisenheimer complex intermediate when the attack occurs at C4. However, this selectivity is not absolute and can be eroded by harsh reaction conditions. The di-substituted byproduct arises from a second substitution event on the desired mono-substituted intermediate.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess, but not more than 1.0-1.1 equivalents, of piperidine. A large excess will dramatically increase the rate of the second substitution, leading to the di-piperidine impurity.
-
Temperature Management: Maintain a low to moderate reaction temperature. Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. Elevated temperatures (e.g., >50 °C) provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position and promote di-substitution.[3]
-
Solvent Choice: Aprotic polar solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile are suitable. Some reports suggest that using an alcohol like n-butanol with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can yield a very clean product with high selectivity for the C4 position.[2]
-
Slow Addition: On a large scale, add the piperidine solution dropwise to the solution of 2,4-dichloropyrimidine. This maintains a low instantaneous concentration of the nucleophile, favoring the more rapid C4 mono-substitution and minimizing di-substitution.
-
Question 2: The reaction is highly exothermic, and I'm struggling with temperature control in my pilot plant reactor. What are the best practices for thermal management?
Answer: An uncontrolled exotherm is a major safety risk and a primary cause of poor selectivity.
-
Causality (The "Why"): The SNAr reaction is thermodynamically favorable and releases significant heat. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.
-
Troubleshooting & Optimization:
-
Reverse Addition: As mentioned, add the nucleophile (piperidine) to the electrophile (dichloropyrimidine). This ensures the reactive species is added to a larger volume, which can better absorb the heat generated.
-
Dilution: Increasing the solvent volume can help manage the exotherm by increasing the thermal mass of the reaction mixture. However, this may slow down the reaction and impact process efficiency, so a balance must be found.
-
Jacket Cooling & Addition Rate: Ensure your reactor's cooling system is running at its optimal temperature before starting the addition. The rate of piperidine addition should be directly controlled by the internal temperature of the reactor. Use a feedback loop where the addition pump slows or stops if the internal temperature exceeds a set point (e.g., 10 °C).
-
Heat Flow Calorimetry: For robust scale-up, performing a reaction calorimetry study is highly recommended. This will quantify the heat of reaction and help define a safe addition profile and cooling requirements for the plant-scale equipment.
-
Part 2: Chloromethyl Group Installation
Question 3: My chlorination of 2-(hydroxymethyl)-4-(piperidin-1-yl)pyrimidine with thionyl chloride (SOCl₂) is incomplete and generates several impurities. How can I improve this critical step?
Answer: This is a common and challenging transformation. Success depends on controlling the reactive intermediates and preventing side reactions.
-
Causality (The "Why"): The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism) to give the product and SO₂ and HCl gas. Impurities often arise from the acidic HCl byproduct reacting with the product or starting material, or from the high reactivity of the chloromethyl product itself.
-
Troubleshooting & Optimization:
-
Reagent Purity and Stoichiometry: Use a fresh, high-purity grade of thionyl chloride. A slight excess (1.2-1.5 equivalents) is typically required to drive the reaction to completion.
-
Solvent Selection: A non-nucleophilic, inert solvent is crucial. Dichloromethane (DCM) or chloroform are excellent choices. Avoid solvents that can react with SOCl₂ or the acidic byproducts, such as ethers (THF) or alcohols.
-
Catalysis: A catalytic amount of DMF (the "Vilsmeier-Haack" conditions) can significantly accelerate the reaction. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent activating agent for the alcohol. However, use this with caution as it can also promote side reactions if not properly controlled.
-
Temperature Control: Add the SOCl₂ slowly at a low temperature (0-5 °C) to control the initial exotherm and off-gassing. After the addition is complete, allow the mixture to warm to room temperature or gently heat to 30-40 °C to ensure the reaction goes to completion. Monitor progress by TLC or HPLC.[4]
-
Question 4: The work-up procedure for the thionyl chloride reaction is difficult. How do I safely quench the excess reagent and isolate the product on a large scale?
Answer: Quenching excess SOCl₂ is hazardous due to its violent reaction with water and the release of corrosive gases.
-
Causality (The "Why"): SOCl₂ reacts rapidly with protic solvents like water or alcohols in a highly exothermic manner, liberating large volumes of HCl and SO₂ gas. The product itself contains a basic piperidine nitrogen, which will be protonated to the hydrochloride salt.
-
Troubleshooting & Optimization:
-
Initial Solvent Removal: After the reaction is complete, it is best practice to remove the excess SOCl₂ and solvent under reduced pressure. This minimizes the amount of reagent that needs to be quenched. Ensure your vacuum system is protected from the corrosive vapors.
-
Controlled Quenching: The safest method is a "reverse quench." Slowly add the concentrated reaction mixture to a vigorously stirred, cold (0 °C) aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate. Never add water or base directly to the reaction mixture. This reverse quench ensures the highly reactive material is always in a diluted state within the quenching medium.
-
pH Control: Maintain the pH of the aqueous layer between 8 and 9 during the quench and subsequent extraction. This ensures the piperidine nitrogen is deprotonated, making the product soluble in organic solvents like DCM or ethyl acetate for efficient extraction.
-
Gas Scrubbing: All off-gases from the reaction and quench must be directed through a caustic scrubber (e.g., a sodium hydroxide solution) to neutralize the acidic HCl and SO₂ before venting.
-
Part 3: Purification and Stability
Question 5: Column chromatography is not viable for my multi-kilogram batch. What is a scalable method for purifying the final product?
Answer: The goal is to develop a robust crystallization procedure.
-
Troubleshooting & Optimization:
-
Crude Product Isolation: After extraction and drying, concentrate the organic layers to obtain the crude product, which is often an oil or a waxy solid.
-
Solvent Screening for Crystallization: The ideal system is a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Screen various solvents:
-
Nonpolar Solvents: Heptane, hexane, or cyclohexane are good candidates for precipitating the product from a more soluble co-solvent.
-
Ethers: Methyl tert-butyl ether (MTBE) or diisopropyl ether (DIPE).
-
Alcohols: Isopropanol or ethanol (use with caution due to potential reactivity with the chloromethyl group over long periods at high temperatures).
-
-
Anti-Solvent Crystallization: A powerful technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., DCM or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., heptane) until turbidity is observed. Cool the mixture slowly to induce crystallization. This method often yields high-purity material.
-
Question 6: My isolated this compound seems to degrade upon storage, showing new spots on TLC/HPLC. What is causing this instability?
Answer: The product is inherently reactive and susceptible to degradation.
-
Causality (The "Why"): The chloromethyl group is an active electrophile (an alkylating agent). The molecule also contains a nucleophilic piperidine nitrogen. Intermolecular self-alkylation can occur, where the chloromethyl group of one molecule reacts with the piperidine nitrogen of another, leading to dimerization or oligomerization. The product is also sensitive to hydrolysis by atmospheric moisture.
-
Troubleshooting & Optimization:
-
Isolate as a Salt: If possible, consider isolating the product as its hydrochloride salt. Protonating the piperidine nitrogen makes it non-nucleophilic, preventing self-alkylation and significantly improving stability. The salt is often a more crystalline and easier-to-handle solid.
-
Storage Conditions: Store the free base under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light. Ensure it is rigorously dried to remove any residual water.
-
Avoid Nucleophiles: During work-up and isolation, avoid prolonged exposure to nucleophilic substances like alcohols or primary/secondary amines. Use the product in the subsequent synthetic step as quickly as possible after its preparation.
-
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Piperidine Substitution | Step 2: Chlorination (SOCl₂) |
| Key Reactants | 2,4-Dichloropyrimidine, Piperidine | 2-(Hydroxymethyl)-4-(piperidin-1-yl)pyrimidine |
| Stoichiometry | Piperidine: 1.0-1.1 eq. | SOCl₂: 1.2-1.5 eq. |
| Solvent | THF, n-BuOH, or DCM | Dichloromethane (DCM) |
| Base | DIPEA or K₂CO₃ (1.5 eq.) | N/A (or catalytic DMF) |
| Temperature | 0 °C to 25 °C | 0 °C to 40 °C |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Work-up Key | Aqueous wash, extraction | Reverse quench into NaHCO₃(aq), extraction |
Protocol 1: Scale-Up Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine
Safety: Always wear appropriate PPE. This reaction is exothermic.
-
Charge a suitable reactor with 2,4-dichloropyrimidine (1.0 eq.) and dichloromethane (DCM, 5-10 volumes).
-
Cool the reactor jacket to 0-5 °C and begin stirring.
-
In a separate vessel, prepare a solution of piperidine (1.05 eq.) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) in DCM (2 volumes).
-
Slowly add the piperidine/DIPEA solution to the reactor via an addition funnel or pump, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to stir at 5-10 °C for 1 hour, then warm to room temperature (20-25 °C).
-
Monitor the reaction by TLC/HPLC until the 2,4-dichloropyrimidine is consumed (typically 2-4 hours).
-
Quench the reaction by adding water (5 volumes). Stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer with 1M HCl (to remove excess piperidine/DIPEA), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified further.
Protocol 2: Scale-Up Chlorination with Thionyl Chloride
Safety: Perform in a well-ventilated area or fume hood. SOCl₂ is highly corrosive and toxic. Off-gassing of HCl and SO₂ will occur.
-
Charge the reactor with 2-(hydroxymethyl)-4-(piperidin-1-yl)pyrimidine (1.0 eq.) and DCM (10 volumes).
-
Cool the reactor to 0-5 °C.
-
Slowly add thionyl chloride (1.3 eq.) dropwise, maintaining the internal temperature below 10 °C. Significant off-gassing will occur. Ensure gases are passed through a caustic scrubber.
-
After addition, allow the mixture to warm to room temperature and stir for 1-3 hours. If the reaction is sluggish, gently warm to 35-40 °C.
-
Monitor by TLC/HPLC for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM.
-
In a separate, larger reactor, prepare a vigorously stirred solution of saturated sodium bicarbonate at 0-5 °C.
-
Slowly add the concentrated crude residue from step 6 to the bicarbonate solution, ensuring the quench temperature stays below 15 °C and the pH remains >8.
-
Once the addition is complete, stir for 30 minutes. Extract the aqueous mixture with DCM (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common scale-up issues.
References
- BenchChem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
- Yao, H., et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- WuXi AppTec. What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ.
- Studylib. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
- Panico, A., et al. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate.
- ChemicalBook. 2,4-Dichloropyrimidine synthesis.
- Pews, R. G., & Ash, M. L. (1980). U.S. Patent 4,221,913: Preparation of 2-(Chloromethyl)pyridine. Google Patents.
- Marwood, R. D., et al. (2018). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry.
Sources
Validation & Comparative
A Comparative Guide to the Definitive Identification of Synthesized 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Introduction
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds for a vast array of therapeutic agents.[1][2][3] The compound 2-(chloromethyl)-4-(piperidin-1-yl)pyrimidine is a valuable reactive intermediate, designed for the facile introduction of the 4-(piperidin-1-yl)pyrimidine moiety via nucleophilic substitution at the chloromethyl group. However, its utility is entirely dependent on its structural integrity. Ambiguity in its identity—arising from isomeric byproducts, unreacted starting materials, or unexpected rearrangements—can compromise entire synthetic campaigns, leading to wasted resources and inconclusive biological data.
This guide provides a robust, multi-technique framework for the unambiguous confirmation of this compound. We move beyond a simple recitation of data, explaining the causal logic behind our analytical choices and providing the in-depth protocols necessary for researchers to generate self-validating results. This is the definitive workflow for ensuring the material proceeding to your next synthetic step is precisely the one you intended to create.
The Synthetic Context: Anticipating Potential Isomers and Impurities
To confirm an identity, one must first understand what it could be mistaken for. A common synthetic route involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine ring with piperidine.
A plausible synthesis could involve reacting 2,4-dichloropyrimidine with piperidine. This reaction's regioselectivity is temperature-dependent, but often favors substitution at the more reactive C4 position, yielding 2-chloro-4-(piperidin-1-yl)pyrimidine. A subsequent step would be required to introduce the chloromethyl group at the C2 position. A more direct route might involve the reaction of 2-(chloromethyl)-4-chloropyrimidine with piperidine.
Given this context, the primary contaminants to rule out are:
-
Starting Material: Unreacted 2-(chloromethyl)-4-chloropyrimidine.
-
Isomeric Product: 4-(Chloromethyl)-2-(piperidin-1-yl)pyrimidine, which could arise from alternative substitution patterns.
-
Over-reaction Product: 2,4-di(piperidin-1-yl)pyrimidine with a chloromethyl group, though less likely.
Our analytical strategy is therefore designed not just to confirm the target structure but to provide clear, disqualifying evidence against these potential alternatives.
Caption: Plausible synthetic outcomes leading to the target compound and potential impurities.
The Analytical Gauntlet: A Multi-Technique Confirmation Workflow
No single technique is sufficient for absolute confirmation. We employ a logical sequence of analyses where each step provides a higher level of structural detail, culminating in an undeniable identity profile.
Caption: The logical workflow for definitive compound identity confirmation.
Mass Spectrometry (MS): The First Checkpoint
Causality: Before delving into complex structural analysis, we must confirm the most fundamental property: the molecular weight. Mass spectrometry provides a precise mass-to-charge ratio (m/z), serving as a rapid pass/fail test. For our target, its chemical formula is C₁₀H₁₄ClN₃, giving a monoisotopic mass of approximately 211.0880 Da.[4]
The Trustworthiness Factor: The key to trustworthiness in the MS data for this compound lies in the isotopic pattern of chlorine. Chlorine naturally exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any fragment containing chlorine will appear as a pair of peaks separated by ~2 m/z units, with a characteristic intensity ratio of approximately 3:1.[5] The presence of this pattern is exceptionally strong evidence for the presence of a single chlorine atom in the molecule.
Comparative Data Summary:
| Compound/Fragment | Expected Monoisotopic Mass (m/z) | Key Isotopic Pattern (M:M+2) | Rationale for Differentiation |
| Target: [M+H]⁺ | 212.0955 | ~3:1 | Confirms correct molecular formula and chlorine presence. |
| Impurity: [M-Cl]⁺ | 176.1239 | Absent | Fragmentation confirms the chloromethyl group. |
| Starting Material: [M+H]⁺ | 2-(chloromethyl)-4-chloropyrimidine | 2 chlorine atoms (~9:6:1 pattern) | A different, more complex isotopic pattern would be observed. |
| Isomer: [M+H]⁺ | 212.0955 | ~3:1 | Indistinguishable from target by MS alone. Requires NMR. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
Causality: While MS confirms the formula, NMR spectroscopy reveals the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.[6] It is the most powerful tool for distinguishing between isomers, which have identical molecular weights.
¹H NMR Analysis - The Story of the Protons: The proton NMR spectrum provides a unique fingerprint. The key is to analyze three distinct regions: the aromatic (pyrimidine), the aliphatic (piperidine), and the unique chloromethyl singlet.
-
Pyrimidine Protons: The two protons on the pyrimidine ring will appear as doublets in the aromatic region (typically δ 6.5-8.5 ppm). Their specific chemical shifts are dictated by the electron-donating piperidine group and the electron-withdrawing effect of the C2 substituent.
-
Chloromethyl Protons (-CH₂Cl): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift (typically δ 4.5-5.0 ppm) is significantly downfield due to the electronegativity of the adjacent chlorine atom and the pyrimidine ring.[5]
-
Piperidine Protons: These will appear as a series of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The protons alpha to the nitrogen will be the most downfield.
Comparative ¹H NMR Data (Predicted):
| Group | Target: 2-(CH₂Cl)-4-(piperidine) | Isomer: 4-(CH₂Cl)-2-(piperidine) | Rationale for Differentiation |
| Pyrimidine H-5 | Doublet, ~6.6 ppm | Doublet, ~8.2 ppm | The H-5 proton in the target is adjacent to the electron-donating piperidine, shifting it upfield. In the isomer, it's adjacent to the C=N bond, shifting it downfield. |
| Pyrimidine H-6 | Doublet, ~8.2 ppm | Doublet, ~6.7 ppm | The H-6 proton in the target is between two ring nitrogens, shifting it downfield. In the isomer, it's adjacent to the chloromethyl group. |
| -CH₂Cl | Singlet, ~4.8 ppm | Singlet, ~4.7 ppm | The chemical shift difference may be subtle, but the pyrimidine proton shifts are the definitive diagnostic. |
| Piperidine α-CH₂ | Multiplet, ~3.6 ppm | Multiplet, ~3.8 ppm | The electronic environment differs, leading to slight shifts. |
¹³C NMR Analysis: This technique complements the ¹H NMR by showing all unique carbon environments, confirming the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is a rapid method to confirm the presence of key functional groups by detecting their vibrational frequencies.[6] While not definitive for structural elucidation on its own, it serves as a quick quality check.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H (pyrimidine) |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (piperidine) |
| ~1600-1550 | C=N, C=C Stretch | Pyrimidine Ring |
| ~1350-1250 | C-N Stretch | Aryl-Amine (pyrimidine-piperidine) |
| ~750-650 | C-Cl Stretch | Alkyl Halide (-CH₂Cl) |
The absence of broad peaks around 3300 cm⁻¹ (O-H or N-H) and sharp peaks around 2200 cm⁻¹ (nitrile) or 1700 cm⁻¹ (carbonyl) helps rule out many other potential structures.
Detailed Experimental Protocols
Scientific integrity requires reproducible methods. The following are generalized protocols that serve as a starting point for analysis.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution data.
-
Method:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Scan a mass range from m/z 100 to 500.
-
Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion (expected m/z ~212.0955).
-
Verify the measured mass is within 5 ppm of the theoretical mass.
-
Analyze the isotopic pattern for the [M+H]⁺ peak, confirming the ~3:1 ratio for the M and M+2 peaks.[5]
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of δ 0 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Integrate all peaks to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Calibrate the chemical shift scale to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities (singlet, doublet, etc.), and integrations to the expected values outlined in Section 2.2.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the dry powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
-
Perform 16-32 scans and average them.
-
-
Data Analysis: Identify the characteristic absorption bands as listed in Section 2.3.
Conclusion
The identity of this compound cannot be confirmed by a single data point. A systematic approach, beginning with mass spectrometry to verify the molecular formula and chlorine presence, followed by definitive ¹H and ¹³C NMR analysis to establish the precise isomeric structure, and supported by IR spectroscopy for functional group confirmation, is essential. By comparing the acquired data against the expected values for the target and plausible alternatives, researchers can proceed with confidence, ensuring the integrity and success of their subsequent research and development efforts.
References
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesi.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
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Papadopoulou, M. V., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Retrieved from [Link]
-
ResearchGate. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Retrieved from [Link]
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues.
-
PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
- BenchChem. (2025). Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide.
- Koutentis Research Group. (n.d.). Identification of Unknown Organic Compounds.
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
-
Chemistry For Everyone. (2025, January 14). How To Identify Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2.
-
Semantic Scholar. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Pharmaffiliates. (n.d.). 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine. Retrieved from [Link]
-
PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
Research and Reviews. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Specificity chromatogram and mass spectra of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and pantoprazole. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]
-
Wiley Science Solutions. (2026). 6-(Chloromethyl)-2-methyl-4-pyrimidinol, TMS derivative. Retrieved from [Link]
-
PubChem. (n.d.). (6-Amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl) hydrogen sulfate. Retrieved from [Link]
-
PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, pyrimidine derivatives hold a place of prominence due to their wide range of biological activities. The target molecule, 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, is a versatile intermediate, combining a reactive chloromethyl group, amenable to nucleophilic substitution, with a piperidinyl moiety, a common feature in many bioactive compounds. This guide provides an in-depth comparison of plausible synthetic routes to this valuable building block, offering insights into the strategic and mechanistic considerations for its efficient preparation.
Route 1: Late-Stage Piperidine Introduction via Nucleophilic Aromatic Substitution
This synthetic approach focuses on the initial construction of a pyrimidine core bearing the chloromethyl group and a leaving group at the 4-position, followed by a late-stage introduction of the piperidine moiety. A key intermediate in this route is 2-chloro-4-(chloromethyl)pyrimidine.
Reaction Scheme
A Comparative Guide to the Biological Activity of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-(Piperidin-1-yl)pyrimidine Scaffold as a Privileged Structure
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. The incorporation of a piperidine moiety at the 4-position of the pyrimidine ring has been shown to modulate lipophilicity and basicity, properties crucial for cell membrane permeability and target engagement.
The compound 2-(chloromethyl)-4-(piperidin-1-yl)pyrimidine serves as a versatile synthetic intermediate. The reactive chloromethyl group at the 2-position is a key handle for introducing a diverse array of substituents through nucleophilic substitution, allowing for the systematic exploration of the chemical space around this privileged scaffold. This guide will explore how modifications at this 2-position, as well as alterations to the piperidine ring, influence the biological activity of the resulting analogs, with a focus on their potential as anticancer agents.
Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Molecular Modifications
The biological activity of 4-(piperidin-1-yl)pyrimidine derivatives is profoundly influenced by the nature of the substituent at the 2-position. By analyzing various analogs, we can discern key structure-activity relationships.
Analogs with Modified 2-Substituents
The chloromethyl group of the parent compound is a launching point for creating a library of analogs with diverse functionalities. The general synthetic approach involves the nucleophilic substitution of the chloride with various amines, thiols, or alcohols.
A generalized synthetic scheme is presented below:
Caption: Workflow of a typical MTT cytotoxicity assay.
PIM-1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PIM-1 kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.
-
Fluorescence Measurement: Measure the fluorescence of the phosphorylated and non-phosphorylated peptide substrate using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The reactive chloromethyl group at the 2-position allows for extensive chemical diversification, enabling the fine-tuning of biological activity.
Key Takeaways:
-
Modifications at the 2-position of the pyrimidine ring are a critical determinant of biological activity and target selectivity.
-
Analogs of this compound have demonstrated potent inhibitory activity against key cancer targets, including PIM-1 kinase and EGFR.
-
The piperidine moiety at the 4-position plays a significant role in modulating the physicochemical properties and overall bioactivity of these compounds.
Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broader range of analogs with diverse substituents at the 2-position and modifications to the piperidine ring. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular interactions responsible for the observed biological activities. The integration of computational modeling with experimental screening will be instrumental in guiding the rational design of the next generation of 4-(piperidin-1-yl)pyrimidine-based therapeutics with enhanced potency, selectivity, and drug-like properties.
References
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Mohamed, T., Zhao, X., Habib, L. K., Yang, J., & Rao, P. P. N. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269–2281. [Link]
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El-Damasy, A. K., Lee, J.-A., Lee, S.-Y., & Keum, Y.-S. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(11), 3192. [Link]
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A, S., B, V., & C, D. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 743. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2018). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Molecules, 23(10), 2636. [Link]
-
Lee, S. J., Han, B.-G., Cho, J.-W., Choi, J.-S., Lee, J., Song, H.-J., Koh, S., & Lee, B. I. (2013). Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PloS One, 8(7), e70358. [Link]
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-
Nafie, M. S., El-Sayed, M., & El-Gazzar, A. R. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12591–12606. [Link]
-
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, R. A., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., … Weber, A. E. (2005). Discovery of Potent and Selective Pyrrolidinone- and Piperidine-Constrained Phenethylamines as Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141–151. [Link]
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-
Lee, S. J., Han, B.-G., Cho, J.-W., Choi, J.-S., Lee, J., Song, H.-J., Koh, S., & Lee, B. I. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70358. [Link]
- Not Found.
- Not Found.
-
Lee, S. J., Han, B.-G., Cho, J.-W., Choi, J.-S., Lee, J., Song, H.-J., Koh, S., & Lee, B. I. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-d]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70358. [Link]
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- Not Found.
-
International Journal of Pharmaceutical and Research & Development. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
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-
Manoharan, Y., & Kesavan, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10–30. [Link]
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- Not Found.
- Not Found.
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A Comparative Study of the Reactivity of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, a nuanced understanding of the reactivity of substituted pyrimidines is paramount. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the ability to selectively functionalize it is a key determinant of synthetic success.[1][2] This guide provides a comprehensive comparative analysis of the reactivity of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, a versatile building block for the introduction of a substituted methyl-pyrimidine moiety. We will delve into the electronic and steric factors governing its reactivity, benchmark its performance against relevant analogues, and provide detailed experimental protocols to empower your research endeavors.
Understanding the Reactivity Landscape of 2-(Chloromethyl)pyrimidines
The principal mode of reaction for 2-(chloromethyl)pyrimidine and its derivatives is the bimolecular nucleophilic substitution (SN2) at the chloromethyl group.[1][3] This reaction involves the displacement of the chloride anion by a nucleophile in a single, concerted step. The electrophilicity of the methylene carbon, and thus the rate of the SN2 reaction, is significantly influenced by the electronic properties of the pyrimidine ring itself.
The pyrimidine ring, with its two nitrogen atoms, is inherently electron-withdrawing. This property enhances the electrophilicity of the carbon atom in the chloromethyl group, making it more susceptible to nucleophilic attack compared to a simple alkyl chloride.[3]
Sources
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine. As a critical intermediate in various synthetic pathways, ensuring its purity and concentration is paramount for process control and final product quality in pharmaceutical development. This document is designed for researchers, analytical scientists, and quality control professionals, offering a comparative analysis of suitable analytical techniques and a detailed roadmap for validation in accordance with international regulatory standards.
The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) on the validation of analytical procedures.[1][2][3] This ensures that the methodologies described are robust, reliable, and suitable for regulatory submission.
The Analytical Challenge: Understanding the Molecule
This compound possesses key structural features that inform the selection of an appropriate analytical method. The pyrimidine ring contains a strong chromophore, making it suitable for ultraviolet (UV) detection. The molecule's polarity and molecular weight (211.69 g/mol ) suggest that High-Performance Liquid Chromatography (HPLC) would be an ideal separation technique.[4][5] While Gas Chromatography (GC) is a powerful tool, the thermal lability of the chloromethyl group presents a potential challenge, requiring careful method development to avoid on-column degradation.
Comparative Analysis of Potential Analytical Methods
The choice of analytical instrumentation is a critical first step. The decision must balance specificity, sensitivity, and the intended purpose of the analysis (e.g., routine QC vs. impurity identification).
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[6] | Higher cost of instrumentation and solvents compared to UV-Vis. | Purity determination, assay for potency, stability testing, and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on the analyte's volatility as it is carried by an inert gas through a stationary phase, followed by mass-based detection. | Excellent for analyzing volatile impurities; high separation efficiency and specificity from MS detection.[7] | Potential for thermal degradation of the analyte; may require derivatization. | Analysis of volatile organic impurities, residual solvents, and potential degradation products. |
| UV-Vis Spectrophotometry | Quantification based on the absorption of UV-Vis light by the analyte in a solution, following the Beer-Lambert law. | Rapid, simple, and cost-effective; suitable for straightforward concentration measurements in pure samples.[8][9] | Low specificity; susceptible to interference from other UV-absorbing compounds (impurities, excipients). | Quick, in-process checks of concentration where the sample matrix is simple and well-defined. |
For the comprehensive quantification and impurity profiling required in a drug development setting, HPLC with UV detection emerges as the most suitable and robust method. The remainder of this guide will focus on a framework for validating an HPLC method for this compound.
The Validation Workflow: A Framework for Trust
Analytical method validation is the process of providing documented evidence that a procedure is fit for its intended purpose.[10] The workflow follows a logical progression from defining the method's goals to rigorously testing its performance characteristics against predefined acceptance criteria.
Caption: Interrelationship of core analytical validation parameters.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. [3]For this compound, this means ensuring the HPLC peak for the main compound is well-resolved from any synthesis-related impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. [9]This is typically evaluated by analyzing a series of standards across a range of concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [3]* Accuracy: The closeness of the test results to the true value. It is often determined by spiking a blank matrix with a known quantity of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. [10] * Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [1]For an impurity method, this is a critical parameter.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.
Experimental Protocol: Validating a Hypothetical HPLC-UV Method
This section provides a detailed, step-by-step protocol for the validation of a hypothetical reversed-phase HPLC method for the quantification of this compound.
Hypothetical HPLC Conditions
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (based on typical pyrimidine absorbance). [11][12]* Injection Volume: 10 µL.
-
Diluent: 50:50 Water:Acetonitrile.
Validation Protocol Steps
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL). Inject this solution six times.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.
2. Specificity:
-
Objective: To demonstrate that the method can differentiate the analyte from potential impurities and degradation products.
-
Procedure:
-
Inject the diluent (blank) to show no interfering peaks.
-
Prepare a solution of the analyte.
-
If available, prepare solutions of known related substances.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and inject the stressed samples.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other peaks. Peak purity analysis (if using a DAD) should pass.
3. Linearity and Range:
-
Objective: To confirm the proportional relationship between concentration and detector response.
-
Procedure: Prepare a series of at least five calibration standards from a stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot should be ≥ 0.999. The y-intercept should be insignificant.
4. Accuracy (Recovery):
-
Objective: To determine how close the measured value is to the true value.
-
Procedure: Prepare samples in triplicate by spiking a blank matrix (if applicable) or a low-concentration sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
5. Precision:
-
Objective: To assess the random error of the method.
-
Procedure:
-
Repeatability: Analyze six separate preparations of the analyte at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: %RSD for the series of measurements should be ≤ 2.0% for both repeatability and intermediate precision.
6. LOQ & LOD:
-
Objective: To determine the lowest concentration at which the analyte can be reliably quantified and detected.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, S/N of 10:1 for LOQ and 3:1 for LOD. Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
7. Robustness:
-
Objective: To evaluate the method's resilience to small changes in operating conditions.
-
Procedure: Analyze a standard solution while making small, deliberate changes to method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the change in results should be statistically insignificant.
Summary of Hypothetical Performance Data and Acceptance Criteria
The following table summarizes the expected outcomes for a fully validated HPLC method for this compound.
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| System Suitability | %RSD of peak area ≤ 2.0% | 0.8% |
| Specificity | Analyte peak is pure and resolved from impurities | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.9% |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3:1 | 0.1 µg/mL |
| LOQ | S/N ≥ 10:1; Precision ≤ 10% | 0.3 µg/mL |
| Robustness | System suitability passes under varied conditions | Pass |
Conclusion
While no single analytical method is universally superior, a well-validated HPLC-UV method offers the best combination of specificity, sensitivity, and reliability for the routine quantification and purity control of this compound in a pharmaceutical setting. By adhering to the principles outlined in the ICH guidelines and following a structured validation protocol as detailed in this guide, laboratories can ensure the generation of high-quality, defensible data that meets stringent regulatory expectations. The causality behind experimental design—from selecting a C18 column for this moderately polar molecule to performing forced degradation for specificity—is key to developing a truly robust and self-validating analytical system.
References
-
Maruyama, T., & Shinka, T. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Patel, R. P., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
-
ResearchGate. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]
-
SlideShare. (n.d.). Analytical methods validation as per ICH & USP. [Link]
-
Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587–2594. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. 2-(4-Chloromethyl-piperidin-1-yl)-pyrimidine | CymitQuimica [cymitquimica.com]
- 5. 2-(chloromethyl)-4-piperidin-1-ylpyrimidine, CasNo.105950-92-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the quality of starting materials and intermediates is paramount. The presence of impurities, even in minute quantities, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine is a key building block in medicinal chemistry, and ensuring its purity is a critical first step in any drug discovery and development program. This guide provides a comprehensive framework for assessing the purity of this compound from various commercial suppliers, employing a multi-faceted analytical approach to ensure the reliability of research outcomes.
The choice of analytical techniques is dictated by the need for orthogonality—using methods based on different physicochemical principles to provide a comprehensive purity profile.[3][4] For this guide, we have selected High-Performance Liquid Chromatography (HPLC) for its high resolution and suitability for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) for its sensitivity and ability to identify volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for its universal detection and precise quantification capabilities.[3][4][5]
Comparative Analysis of Supplier Samples
To illustrate the importance of a thorough purity assessment, we present hypothetical data from the analysis of this compound samples obtained from three different suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: Summary of Purity Analysis of this compound from Different Suppliers
| Analytical Method | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC-UV | Purity (Area %) | 99.85% | 98.50% | 99.50% |
| Impurity 1 (RT 3.5 min) | 0.05% | 0.75% | 0.20% | |
| Impurity 2 (RT 5.2 min) | 0.10% | 0.50% | 0.30% | |
| Other Impurities | <0.05% | 0.25% | <0.05% | |
| GC-MS | Purity (Area %) | 99.90% | 99.00% | 99.70% |
| Residual Solvent 1 (DCM) | 50 ppm | 250 ppm | 100 ppm | |
| Volatile Impurity 1 | Not Detected | 0.50% | 0.15% | |
| Volatile Impurity 2 | 0.08% | 0.30% | 0.10% | |
| ¹H qNMR | Absolute Purity (w/w %) | 99.75% | 97.90% | 99.20% |
| Unidentified Impurities | 0.15% | 1.80% | 0.60% | |
| Water Content | 0.10% | 0.30% | 0.20% |
Interpretation of Results:
The data clearly indicates that Supplier A provides the highest purity material across all three analytical techniques. Supplier B's sample shows a significantly lower purity, with notable levels of both chromatographic and volatile impurities, as well as a lower absolute purity determined by qNMR. Supplier C offers a product of intermediate purity. The discrepancy in purity values obtained from different methods highlights the importance of a multi-technique approach. For instance, HPLC may not detect highly volatile impurities that are readily identified by GC-MS. Similarly, qNMR provides an absolute purity value that is independent of the response factor of impurities, offering a more accurate assessment than chromatographic methods alone.[3][4] The presence of various impurities can arise from the synthetic route, starting materials, or purification processes.[1][6]
Experimental Workflow
A logical workflow is essential for the systematic evaluation of chemical purity. The following diagram illustrates the decision-making process and the interplay between the different analytical techniques.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This method is used for the separation and quantification of non-volatile impurities.[7][8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile. Dilute to 0.1 mg/mL with the initial mobile phase composition.[5] Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile impurities and residual solvents.[5][7][9]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.[5]
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like dichloromethane or ethyl acetate.[5]
-
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total peak areas.[5]
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself.[3][4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Conclusion
The rigorous assessment of the purity of key intermediates like this compound is a non-negotiable aspect of drug discovery and development. Relying on a single analytical technique can be misleading, as each method has its own inherent limitations. A combination of orthogonal techniques such as HPLC, GC-MS, and qNMR provides a comprehensive and reliable purity profile. The hypothetical case study presented herein demonstrates that significant variations in purity can exist between suppliers. Therefore, it is incumbent upon researchers to perform their own due diligence and qualify each batch of critical starting materials to ensure the integrity and reproducibility of their scientific work. This proactive approach to quality control not only mitigates the risk of costly delays but also upholds the highest standards of scientific integrity.
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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Creek, D. J., Chotivanich, K., & Charunwatthana, P. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 13, 29. Retrieved from [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
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Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from [Link]
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Liu, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Angewandte Chemie International Edition, 61(19), e202201385. Retrieved from [Link]
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Adam, T., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. Retrieved from [Link]
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Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399–403. Retrieved from [Link]
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Rodina, E. V., & Rodin, I. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Retrieved from [Link]
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de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. Retrieved from [Link]
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Nicolai, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(4), 850. Retrieved from [Link]
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Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 138-143. Retrieved from [Link]
- Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 65(1), 3-9.
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Liubchak, K., et al. (2014). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 55(4), 8564–8571. Retrieved from [Link]
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Reddy, G. J., et al. (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. International Journal of Pharmaceutical Sciences and Research, 14(11), 1000-1008. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Minoxidil-impurities. Retrieved from [Link]
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Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 138-143. Retrieved from [Link]_
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Veeprho. (n.d.). 2-(4-(Piperazin-1-Ylmethyl)Piperazin-1-Yl)Pyrimidine. Retrieved from [Link]
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Ding, Q., et al. (2013). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (SAR405838): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 56(14), 5979–5983. Retrieved from [Link]
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Copeland, R. A., et al. (2018). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS Medicinal Chemistry Letters, 9(12), 1253–1258. Retrieved from [Link]
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Edfeldt, F., et al. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Journal of Medicinal Chemistry, 65(5), 4149–4165. Retrieved from [Link]
- Rani, K. S., et al. (2016). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 8(1), 346-351.
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Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine Derivatives as Novel Anticancer Agents
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of the in vitro and in vivo evaluation of a promising class of compounds: 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine derivatives. In the quest for novel anticancer therapeutics, pyrimidine scaffolds have emerged as a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] The unique structural motif of the this compound series presents an intriguing avenue for developing targeted and potent oncological treatments.
This guide moves beyond a simple recitation of protocols. It is crafted to provide a strategic and logical framework for the comprehensive evaluation of these derivatives, drawing comparisons with established chemotherapeutic agents and other relevant heterocyclic compounds. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system for robust and reproducible data generation.
Introduction to this compound Derivatives: Therapeutic Rationale
The pyrimidine nucleus is a fundamental component of nucleic acids, making its derivatives prime candidates for interference with cellular proliferation, a hallmark of cancer.[3] The incorporation of a reactive chloromethyl group at the 2-position and a piperidinyl moiety at the 4-position of the pyrimidine ring is a deliberate design strategy. The 2-chloromethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition. The 4-piperidinyl substituent can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for favorable pharmacokinetic profiles.[4]
Our comparative analysis will position these novel derivatives against other pyrimidine-based anticancer agents and mechanistically distinct drugs to highlight their unique potential and guide further development.
In Vitro Evaluation: From Cellular Cytotoxicity to Mechanistic Insights
The initial phase of evaluation focuses on characterizing the biological activity of the this compound derivatives at the cellular level. A tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, is recommended.
Comparative Cytotoxicity Screening
The primary objective is to assess the potency of the novel derivatives across a panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon) and a non-cancerous cell line to determine selectivity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) and non-cancerous cells (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration that inhibits 50% of cell growth) for each compound.
Table 1: Comparative IC50 Values (µM) of a Representative Derivative (CMPD-1) and Doxorubicin
| Cell Line | Tumor Type | CMPD-1 | Doxorubicin | Selectivity Index (SI) of CMPD-1 |
| MCF-7 | Breast Cancer | 5.2 | 0.8 | 9.6 |
| A549 | Lung Cancer | 8.7 | 1.2 | 5.7 |
| HCT-116 | Colon Cancer | 6.5 | 1.0 | 7.7 |
| MRC-5 | Normal Lung | 50.1 | 0.5 | - |
The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
The hypothetical data in Table 1 suggests that while the novel derivative CMPD-1 is less potent than Doxorubicin, it exhibits a more favorable selectivity profile, a crucial attribute for minimizing off-target toxicity.
Elucidating the Mechanism of Action
Understanding how these derivatives induce cell death is paramount. A series of assays can dissect the underlying molecular mechanisms.
Workflow for Mechanistic Investigation
Caption: Workflow for the in vitro mechanistic evaluation of lead compounds.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the test compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
A significant increase in the Annexin V positive population would suggest an apoptotic mechanism of cell death, which is generally preferred for anticancer drugs as it is less inflammatory than necrosis.
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Preclinical Model
Promising candidates from in vitro studies must be evaluated in a living organism to assess their therapeutic efficacy and pharmacokinetic properties.
Xenograft Mouse Model of Cancer
This model involves implanting human cancer cells into immunocompromised mice to study tumor growth and response to treatment.
Experimental Protocol: In Vivo Antitumor Efficacy Study
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control like Paclitaxel).
-
Dosing: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) for a specified duration (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Table 2: Comparative In Vivo Efficacy of CMPD-1 and Paclitaxel in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| CMPD-1 | 25 | 800 ± 150 | 46.7 |
| CMPD-1 | 50 | 500 ± 100 | 66.7 |
| Paclitaxel | 10 | 400 ± 80 | 73.3 |
This hypothetical data indicates a dose-dependent antitumor effect of CMPD-1, with the higher dose approaching the efficacy of the standard-of-care drug, Paclitaxel.
Pharmacokinetic (PK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compounds is crucial for optimizing dosing regimens and predicting clinical outcomes.[4][5]
Workflow for a Basic Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Dosing: Administer a single dose of the test compound to mice via intravenous (IV) and oral (PO) routes.
-
Blood Collection: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Separation: Process the blood to obtain plasma.
-
Sample Analysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Good oral bioavailability and a reasonable half-life are desirable properties for a clinical candidate.
Conclusion and Future Directions
The systematic in vitro and in vivo evaluation of this compound derivatives provides a robust framework for identifying promising anticancer drug candidates. The comparative approach, benchmarking against established drugs and other pyrimidine analogs, is essential for contextualizing the data and making informed decisions for further development. Future studies should focus on elucidating the precise molecular targets, exploring potential resistance mechanisms, and conducting more comprehensive toxicology studies to pave the way for potential clinical translation.
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2022). Pharmaceuticals, 15(7), 841. [Link]
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-
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine Analogs
For Immediate Release
[City, State] – January 14, 2026 – In the relentless pursuit of novel therapeutics, particularly in oncology, the pyrimidine scaffold has emerged as a cornerstone for the design of potent kinase inhibitors. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of a promising class of compounds: 2-(chloromethyl)-4-(piperidin-1-yl)pyrimidine analogs. Drawing upon key research in the field, this document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the rational design, synthesis, and biological evaluation of these potent kinase inhibitors.
The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in tumorigenesis.[1][2] Consequently, the development of inhibitors targeting key kinases within this pathway, such as PI3K and Akt, is a major focus of modern drug discovery.[3][4] The 4-(piperidin-1-yl)pyrimidine core has been identified as a privileged scaffold for targeting this pathway, with various analogs demonstrating significant inhibitory activity.[1][3]
This guide will dissect the intricate relationship between the chemical structure of this compound analogs and their biological activity, offering a framework for the rational design of next-generation kinase inhibitors.
The Synthetic Blueprint: Crafting the Core Scaffold
The synthesis of 2-(substituted-methyl)-4-(piperidin-1-yl)pyrimidine analogs typically commences with a commercially available pyrimidine precursor. A common and efficient strategy involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at the 4-position of the pyrimidine ring with piperidine. The 2-(chloromethyl) group serves as a versatile handle for introducing a diverse range of substituents, allowing for a systematic exploration of the chemical space and its impact on biological activity.
For instance, the 2-(chloromethyl) moiety can be readily displaced by various nucleophiles, such as amines, phenols, and thiols, to generate a library of analogs with diverse physicochemical properties at the 2-position. This synthetic flexibility is paramount for establishing a robust structure-activity relationship.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Potency
The biological activity of 2-(substituted-methyl)-4-(piperidin-1-yl)pyrimidine analogs is exquisitely sensitive to the nature of the substituents at both the 2-position of the pyrimidine ring and on the piperidine moiety. A systematic analysis of these modifications provides crucial insights for optimizing potency and selectivity.
The Critical Role of the 2-Substituent
The substituent attached to the methyl group at the 2-position of the pyrimidine ring plays a pivotal role in modulating the inhibitory activity of these analogs. The replacement of the chlorine atom in the parent 2-(chloromethyl) structure with various functional groups allows for the probing of different interactions within the kinase active site.
For example, the introduction of an amino group to form 2-(aminomethyl) derivatives can provide an additional hydrogen bond donor, potentially enhancing binding affinity. Conversely, the incorporation of bulky aromatic rings, such as a phenoxy group, can explore hydrophobic pockets within the ATP-binding site. A comprehensive SAR study would involve the synthesis and evaluation of a diverse library of such analogs to identify the optimal substituent for a given kinase target.
Exploring the Piperidine Landscape
Modifications to the piperidine ring at the 4-position of the pyrimidine core also significantly influence the biological profile of these compounds. The piperidine moiety often serves as a key anchoring point within the kinase active site, and subtle changes to its structure can have profound effects on potency and selectivity.
For instance, the introduction of substituents on the piperidine ring can alter its conformation and lipophilicity, thereby affecting its interaction with the target kinase. Studies on related 2,4-disubstituted pyrimidines have shown that the presence of a methyl group on the piperidine ring can enhance selectivity for certain kinases.[5] A thorough investigation of the SAR would involve exploring a range of substitutions on the piperidine ring to fine-tune the pharmacological properties of these analogs.
To illustrate the impact of these structural modifications, the following table summarizes the hypothetical biological data for a series of 2-(substituted-methyl)-4-(piperidin-1-yl)pyrimidine analogs against a representative kinase, such as PI3Kα.
| Compound ID | R-Group at C2-methyl | Piperidine Modification | PI3Kα IC50 (nM) |
| 1a | -Cl | Unsubstituted | 150 |
| 1b | -NH₂ | Unsubstituted | 75 |
| 1c | -OH | Unsubstituted | 120 |
| 1d | -OPh | Unsubstituted | 50 |
| 1e | -NH-Bn | Unsubstituted | 35 |
| 2a | -NH-Bn | 4-methyl | 20 |
| 2b | -NH-Bn | 4-fluoro | 45 |
| 2c | -NH-Bn | 3-hydroxy | 60 |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, several key SAR trends can be discerned:
-
Modification at the 2-position: Replacing the chloro group with an amino (-NH₂) or hydroxyl (-OH) group leads to a modest increase in potency (compare 1a with 1b and 1c ). A significant enhancement in activity is observed with the introduction of a bulky, hydrophobic phenoxy (-OPh) or a benzylamino (-NH-Bn) group, suggesting the presence of a corresponding hydrophobic pocket in the kinase active site (compare 1a with 1d and 1e ).
-
Piperidine Substitution: The introduction of a methyl group at the 4-position of the piperidine ring further boosts the inhibitory activity (compare 1e with 2a ), indicating a favorable interaction in that region. Conversely, the introduction of a polar fluoro or hydroxyl group is less well-tolerated (compare 2a with 2b and 2c ).
Unraveling the Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Based on the structural similarity to known kinase inhibitors and the observed biological activities of related compounds, the 2-(substituted-methyl)-4-(piperidin-1-yl)pyrimidine analogs are strongly implicated as inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][4] This pathway is a central regulator of cellular processes and its aberrant activation is a key driver of cancer.[2]
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the likely point of intervention for these pyrimidine-based inhibitors.
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A Comparative Benchmarking Guide to the Efficacy of Novel 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine-Derived Compounds in Kinase Inhibition
This guide provides a comprehensive framework for benchmarking the efficacy of a novel class of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine-derived compounds, hypothetically designated as Compound X, against established kinase inhibitors. The analysis is centered around Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. The objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based methodology for evaluating novel therapeutic candidates.
The choice of BTK as a representative target is predicated on the structural alerts within the query compound. The pyrimidine core is a common scaffold in numerous kinase inhibitors, while the chloromethyl group, a reactive electrophile, suggests a potential for covalent inhibition, a mechanism employed by several successful BTK inhibitors. This guide will compare our hypothetical Compound X with the first-generation covalent BTK inhibitor, Ibrutinib, and a second-generation inhibitor, Acalabrutinib, providing the necessary experimental context and data interpretation.
Mechanistic Overview: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its dysregulation is a hallmark of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The therapeutic strategy underpinning covalent BTK inhibitors involves the formation of a stable, irreversible bond with a non-catalytic cysteine residue (Cys481) within the ATP-binding pocket of the enzyme. This covalent modification leads to the sustained inactivation of BTK, thereby disrupting the downstream signaling cascades that promote B-cell proliferation and survival.
The 2-(chloromethyl) group on our hypothetical Compound X is a key feature, acting as a Michael acceptor that can be attacked by the thiol group of Cys481. This targeted covalent inhibition is anticipated to provide high potency and prolonged duration of action.
Figure 1: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the point of intervention for covalent BTK inhibitors.
Comparative Efficacy Analysis: Compound X vs. Established Inhibitors
The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the target enzyme's activity, typically quantified as the half-maximal inhibitory concentration (IC50). A lower IC50 value denotes higher potency. This section presents a comparative analysis of our hypothetical Compound X against Ibrutinib and Acalabrutinib based on synthesized data from representative assays.
Table 1: Comparative In Vitro Efficacy Data
| Compound | Target | Assay Type | IC50 (nM) | Selectivity Profile |
| Compound X (Hypothetical) | BTK | Biochemical | 0.3 | High selectivity for BTK over other TEC family kinases |
| Ibrutinib | BTK | Biochemical | 0.5 | Off-target activity against EGFR, TEC, ITK, etc. |
| Acalabrutinib | BTK | Biochemical | 3 | Higher selectivity for BTK than Ibrutinib. |
| Compound X (Hypothetical) | BTK | Cell-based (TMD8) | 1.5 | Potent inhibition of BTK phosphorylation in cells |
| Ibrutinib | BTK | Cell-based (TMD8) | 8 | Potent cellular activity. |
| Acalabrutinib | BTK | Cell-based (TMD8) | 10 | Potent cellular activity. |
TMD8 is a B-cell lymphoma cell line with constitutively active BCR signaling.
The hypothetical data suggest that Compound X exhibits superior potency in both biochemical and cell-based assays compared to the established inhibitors. Furthermore, its projected high selectivity is a critical attribute, as the off-target effects of first-generation inhibitors like Ibrutinib are associated with adverse events.
Experimental Protocols for Efficacy Benchmarking
To ensure the trustworthiness and reproducibility of these findings, standardized and validated protocols are essential. Below is a detailed methodology for a key biochemical assay used to determine the IC50 of novel BTK inhibitors.
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the test compound.
Objective: To determine the IC50 value of Compound X for BTK.
Materials:
-
Recombinant human BTK enzyme (Thermo Fisher Scientific)
-
Lanthascreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Alexa Fluor™ 647-labeled Kinase Tracer 236 (Thermo Fisher Scientific)
-
TR-FRET Dilution Buffer (Thermo Fisher Scientific)
-
Test compounds (Compound X, Ibrutinib, Acalabrutinib) dissolved in DMSO
-
384-well microplates (low-volume, non-binding surface)
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from a 100 µM stock solution.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the BTK enzyme and the Eu-labeled antibody in the TR-FRET dilution buffer.
-
Dispensing Kinase/Antibody: Add 5 µL of the kinase/antibody mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the TR-FRET dilution buffer.
-
Dispensing Tracer: Add 5 µL of the tracer solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for the Lanthascreen™ Eu Kinase Binding Assay to determine BTK inhibitor IC50 values.
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating novel this compound-derived compounds, using the BTK inhibitor landscape as a representative model. The hypothetical Compound X, with its potent and selective profile, exemplifies the desired characteristics of a next-generation therapeutic agent. The provided experimental protocol for determining biochemical IC50 offers a validated, step-by-step method for generating the foundational data required for such an evaluation.
Future work should expand upon this foundation to include comprehensive selectivity profiling across a panel of kinases, detailed cellular assays to confirm on-target engagement and downstream pathway modulation, and ultimately, in vivo studies in relevant animal models to assess pharmacokinetic properties, tolerability, and anti-tumor efficacy. This structured, data-driven approach is paramount for the successful translation of promising chemical matter into clinically impactful therapies.
References
-
Title: The role of Bruton's tyrosine kinase in B cells and malignancies. Source: PubMed Central (PMC), National Library of Medicine URL: [Link]
-
Title: Bruton Tyrosine Kinase—A Key Player in B-Cell Development and a Therapeutic Target for B-Cell Malignancies. Source: Cancers (Basel), via PubMed Central (PMC) URL: [Link]
-
Title: Targeting BTK with ibrutinib in B cell malignancies. Source: Molecular Cancer, via PubMed Central (PMC) URL: [Link]
-
Title: The discovery of ibrutinib, a covalent inhibitor of Btk. Source: The PDB-101 is a resource from the RCSB Protein Data Bank URL: [Link]
-
Title: Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Source: Journal of Hematology & Oncology, via PubMed Central (PMC) URL: [Link]
-
Title: Characterization of Acalabrutinib (ACP-196), a Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and Safety Profile. Source: American Association for Cancer Research URL: [Link]
Safety Operating Guide
2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine proper disposal procedures
As a Senior Application Scientist, I understand that the integrity of your research and the safety of your laboratory personnel are paramount. Proper chemical handling, from initial use to final disposal, is a critical component of a successful and safe research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, grounded in established safety principles and regulatory awareness. Our goal is to empower your team with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Assessment: A Structural Perspective
To effectively manage the disposal of this compound, we must first understand the risks inherent in its molecular structure. The molecule is a composite of three key functional groups, each contributing to its overall hazard profile:
-
Chlorinated Pyrimidine Core: Pyrimidine derivatives can be biologically active. The presence of chlorine, an electronegative atom, enhances its reactivity and potential toxicity. Compounds in this class are often categorized as irritants to the skin, eyes, and respiratory system.[1]
-
Piperidine Moiety: Piperidine and its derivatives are known to be corrosive, potentially toxic, and combustible solids or liquids.[2][3][4][5] They can cause severe skin burns and eye damage.
-
Chloromethyl Group (-CH₂Cl): This is a reactive alkylating agent. The chloromethyl group can react with nucleophiles, including biological macromolecules, which is a basis for potential toxicity.[6][7] This reactivity necessitates careful handling to avoid unintended reactions.
Given these components, this compound must be treated as a hazardous substance. Direct discharge to sewer systems or disposal in common laboratory trash is strictly prohibited.[5][8]
Hazard Profile Summary
| Hazard Type | Inferred Risk based on Structural Analogs | Recommended Precautions & PPE |
| Skin Contact | Causes skin irritation, with potential for chemical burns due to the piperidine moiety.[5][9] | Wear chemically resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and ensure full skin coverage.[3] |
| Eye Contact | Causes serious eye irritation, with a risk of severe eye damage.[1][9] | Use chemical safety goggles and a face shield, especially when handling powders or solutions.[3] |
| Inhalation | May cause respiratory irritation if handled as a dust or aerosol.[1][9] | Handle exclusively in a well-ventilated chemical fume hood.[2][8][9] |
| Ingestion | Assumed to be toxic if swallowed.[3][5] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][10] |
| Reactivity | The chloromethyl group is reactive. Avoid contact with strong oxidizing agents, strong bases, and moisture. | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible materials.[2][4] |
| Environmental | Potentially harmful to aquatic life. Do not allow to enter drains, sewers, or watercourses.[4][8][10] | Contain all waste and spills. Dispose of as hazardous chemical waste.[4] |
Spill Management Protocol
Accidents can happen. A prepared response is critical to mitigating risk.
Minor Spill (Small quantity of solid contained on a benchtop)
-
Alert Personnel: Notify others in the immediate area.
-
Restrict Access: Cordon off the affected area.
-
Don PPE: Ensure you are wearing the appropriate PPE as listed in the table above.
-
Containment: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[4]
-
Cleanup: Carefully sweep or vacuum the absorbed material into a designated, labeled hazardous waste container.[9][11] Avoid generating dust.[2] Use non-sparking tools if there is any fire risk.[8]
-
Decontamination: Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]
-
Documentation: Report the spill to your laboratory manager or Environmental Health & Safety (EHS) department.
Major Spill (Large quantity or spill outside of containment)
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert all personnel and activate the nearest fire alarm or emergency response system. From a safe location, call your institution's emergency number and inform them of the chemical involved.[2]
-
VENTILATE: If safe to do so, ensure the area is well-ventilated by leaving the fume hood running.
-
DENY ENTRY: Prevent re-entry to the contaminated area.
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be managed as regulated hazardous waste. The preferred final disposal method is high-temperature incineration by a licensed waste management facility.[10][12]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is:
-
Unused or expired pure chemical.
-
Contaminated solutions (e.g., from a reaction work-up). Specify the solvents used.
-
Contaminated labware (e.g., pipette tips, gloves, weigh boats).
-
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Halogenated organic waste should typically be collected separately.
Step 2: Containerization
-
Select an Appropriate Container:
-
For solids and contaminated labware, use a rigid, sealable container (e.g., a polyethylene drum or pail) that can be securely closed.[2]
-
For solutions, use a compatible, leak-proof container with a screw-top cap. Ensure the container material is compatible with all solvents in the waste mixture.
-
-
Keep Containers Closed: Always keep waste containers securely sealed when not actively adding waste.[2][4] This prevents the release of vapors and protects against spills.
Step 3: Labeling
-
Label Immediately: Affix a "HAZARDOUS WASTE" label to the container as soon as you begin collecting waste.
-
Complete Information: Fill out the label completely and accurately, including:
-
The full chemical name: "this compound"
-
All other chemical constituents and their approximate percentages (including solvents).
-
The date accumulation started.
-
The relevant hazard warnings (e.g., Irritant, Toxic, Corrosive).
-
Step 4: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area that is under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Follow Institutional Limits: Be aware of the volume and time limits for storing hazardous waste in your laboratory before it must be transferred to the central storage facility.
Step 5: Arrange for Final Disposal
-
Contact EHS: When the container is full or the time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Provide Documentation: Have all necessary paperwork, such as a waste manifest or pickup request form, completed as required by your institution.
-
Do Not Attempt Neutralization: Do not attempt to chemically neutralize or inactivate the waste in the lab. While theoretically possible for the chloromethyl group, such procedures can be dangerous, may be incomplete, and can generate other hazardous byproducts. This should only be done by trained professionals in a dedicated facility. The safest and most compliant method is transfer to a professional disposal service.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Piperidine Safety Data Sheet. Penta chemicals. [Link]
-
Material Safety Data Sheet. Valent. [Link]
-
Piperidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
-
PIPERIDINE Safety Data Sheet. Rathburn Chemicals. [Link]
-
Mitochondria targeted and NADH triggered photodynamic activity of chloromethyl modified Ru(ii) complexes under hypoxic conditions. PubMed. [Link]
-
MINOXIDIL EP IMPURITY E Material Safety Data Sheet. Cleanchem Laboratories. [Link]
-
Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Safely Handling 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment: Understanding the Risks
-
Skin Irritation: Similar compounds are known to cause skin irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE, drawing upon best practices for handling similar chemical structures.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Double-gloving with chemotherapy-grade nitrile gloves.[3] | The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[3] Gloves must be inspected for any signs of degradation or puncture before use.[4][5] Change gloves every 30 minutes or immediately if contamination is suspected.[3] |
| Eyes/Face | Tightly fitting safety goggles with side-shields.[5][6] A face shield should be worn in conjunction with goggles when there is a risk of splashes.[7] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust, splashes, and vapors. |
| Body | A long-sleeved laboratory coat, preferably a chemical-resistant, disposable gown that opens in the back.[3] | This provides a barrier against accidental skin contact. The back-opening design minimizes the risk of contaminating personal clothing upon removal. |
| Respiratory | An N95 or higher-rated respirator is recommended, especially when handling the solid compound or preparing solutions.[3] | This will protect against the inhalation of fine dust particles or aerosols that may be generated.[3] All respiratory protection should be part of a comprehensive program that includes fit-testing.[7] |
| Feet | Closed-toe shoes, preferably chemical-resistant safety footwear.[8] | This protects against spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize exposure risks. The following workflow diagram illustrates the key stages and necessary precautions.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of safety showers and eyewash stations.
-
Don all required PPE as outlined in the table above.[9]
-
All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood before introducing the compound.[9]
-
-
Handling:
-
When weighing the solid, use a draft shield to prevent the dispersal of powder.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the compound tightly sealed when not in use.[1][11]
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[9]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with an inert absorbent material.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area thoroughly.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable lab coats, and contaminated absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[4]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may involve puncturing it to prevent reuse.[4]
By adhering to these guidelines, you can confidently and safely handle this compound, fostering a secure research environment for yourself and your colleagues.
References
- Chemical Safety Data Sheet MSDS / SDS - 2-(Chloromethyl)pyrimidine - ChemicalBook. (2025-07-26).
- Pyrimidine - Safety D
- SAFETY D
- 1 - Safety D
- Material Safety D
- 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride - AK Scientific, Inc.
- Safety Data Sheet - Cayman Chemical. (2025-07-03).
- Safety D
- 3 - SAFETY D
- 4 - SAFETY D
- SAFETY D
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- SAFETY D
- Labor
- Working with Chemicals - Prudent Practices in the Labor
- 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride - AK Scientific, Inc.
- USP Chapter : Personal Protective Equipment - Pharmacy Times. (2018-09-04).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- Personal Protective Equipment Selection Guide. (2015-07-22).
- Guidelines for Safe Labor
- Safety in Academic Chemistry Labor
- MATERIAL SAFETY DATA SHEETS MINOXIDIL EP IMPURITY E - Cleanchem Labor
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- 2. dcfinechemicals.com [dcfinechemicals.com]
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- 5. chemicalbook.com [chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 11. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

